5-Bromo-benzooxazole-2-carboxylic acid amide
Description
BenchChem offers high-quality 5-Bromo-benzooxazole-2-carboxylic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-benzooxazole-2-carboxylic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1,3-benzoxazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCRGEYPEQMNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1,3-benzoxazole-2-carboxylic acid amide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This aromatic, bicyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2][3] The therapeutic potential of benzoxazole derivatives is vast, with research demonstrating their efficacy as antimicrobial, antifungal, anti-inflammatory, analgesic, and anticancer agents.[3][4][5] The stability of the benzoxazole ring, coupled with the potential for functionalization at various positions, makes it an attractive starting point for the design and synthesis of novel therapeutic agents.[6] The introduction of a bromine atom at the 5-position and a carboxamide group at the 2-position, as in the title compound, is anticipated to modulate the molecule's electronic properties and biological activity, making it a compelling target for further investigation in drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known properties of the parent carboxylic acid and the projected properties for the target amide.
Table 1: Physicochemical Properties of 5-Bromo-1,3-benzoxazole-2-carboxylic acid and its Amide Derivative
| Property | 5-Bromo-1,3-benzoxazole-2-carboxylic acid | 5-Bromo-1,3-benzoxazole-2-carboxylic acid amide (Projected) |
| CAS Number | 944898-52-6[1] | Not available |
| Molecular Formula | C₈H₄BrNO₃ | C₈H₅BrN₂O₂ |
| Molecular Weight | 242.03 g/mol [1] | 241.05 g/mol |
| Appearance | White to light yellow solid (based on related compounds)[7] | White to off-white solid |
| Melting Point | Data not available | Expected to be higher than the carboxylic acid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Expected to have low aqueous solubility, soluble in polar aprotic solvents |
Synthesis of 5-Bromo-1,3-benzoxazole-2-carboxylic acid amide
The synthesis of the target amide is most logically achieved in a two-stage process: first, the synthesis of the 5-bromo-1,3-benzoxazole-2-carboxylic acid precursor, followed by its conversion to the primary amide.
Stage 1: Synthesis of 5-Bromo-1,3-benzoxazole-2-carboxylic acid
The construction of the benzoxazole ring is typically achieved through the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[1] A reliable method involves the reaction of 2-amino-4-bromophenol with a derivative of oxalic acid.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq) and a suitable dehydrating agent/acid catalyst such as polyphosphoric acid (PPA).
-
Addition of Reagents: To this mixture, add diethyl oxalate (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to 120-140°C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-1,3-benzoxazole-2-carboxylic acid.
Causality: The use of a dehydrating agent like PPA is crucial for facilitating the intramolecular cyclization and subsequent dehydration that forms the oxazole ring. Diethyl oxalate serves as the source for the 2-carboxylic acid functionality.
Stage 2: Amidation of 5-Bromo-1,3-benzoxazole-2-carboxylic acid
The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis. A common and effective method involves the formation of an acyl chloride intermediate, which is then reacted with ammonia.
-
Acyl Chloride Formation: In a fume hood, suspend 5-bromo-1,3-benzoxazole-2-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature or gentle reflux until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours). The completion of this step can be monitored by the complete dissolution of the starting material.
-
Removal of Excess Reagent: The excess thionyl chloride and solvent are carefully removed under reduced pressure to yield the crude 5-bromo-1,3-benzoxazole-2-carbonyl chloride.
-
Amidation: The crude acyl chloride is dissolved in a dry aprotic solvent (e.g., THF or dioxane) and cooled to 0°C. A solution of aqueous ammonia (excess) is then added dropwise with vigorous stirring.
-
Work-up and Purification: The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water and a small amount of cold diethyl ether, and then dried under vacuum to afford 5-bromo-1,3-benzoxazole-2-carboxylic acid amide. Further purification can be achieved by recrystallization.
Self-Validation: The formation of the amide can be confirmed by the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of N-H stretches in the IR spectrum, as well as the characteristic signals for the amide protons in the ¹H NMR spectrum.
Conclusion
5-Bromo-1,3-benzoxazole-2-carboxylic acid amide represents a synthetically accessible derivative of the pharmacologically significant benzoxazole family. This guide has provided a detailed, scientifically-grounded framework for its synthesis, starting from its carboxylic acid precursor. The outlined protocols, supported by explanations of the underlying chemical principles, are designed to be self-validating and adaptable. While specific experimental data for the final amide is sparse, the established biological relevance of related benzoxazole carboxamides strongly suggests its potential as a valuable probe for exploring new therapeutic avenues in oncology, infectious diseases, and inflammatory disorders. Further research to confirm its physicochemical properties and to screen for biological activity is highly warranted.
References
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Biological Potential of Benzoxazole Derivatives: An Updated Review. (2020). ResearchGate. [Link]
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The NMR data of compounds 1-3 and 6 (J in Hz). ResearchGate. [Link]
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- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1483.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11(1), 91.
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Supporting Information for: A selenium-catalyzed cleavage of S–S bonds to facilitate the synthesis of benzothiazole derivatives. The Royal Society of Chemistry. [Link]
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6-Bromo-1,3-benzodioxole-5-carboxaldehyde. CAS Common Chemistry. [Link]
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Official IUPAC Name: 5-Bromo-1,3-benzoxazole-2-carboxamide
An In-Depth Technical Guide to 5-Bromo-1,3-benzoxazole-2-carboxamide
This guide provides a comprehensive technical overview of 5-bromo-1,3-benzoxazole-2-carboxamide, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. The document details its synthesis, structural characterization, physicochemical properties, and potential therapeutic applications, with a focus on the scientific rationale behind the methodologies presented.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1][2] The benzoxazole ring system, consisting of a benzene ring fused to an oxazole ring, is a versatile pharmacophore present in numerous biologically active molecules.[3][4] These compounds are considered structural isosteres of natural nucleic bases, which may contribute to their ability to interact with biological macromolecules.[1] The therapeutic landscape of benzoxazole derivatives is broad, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2]
The introduction of a bromine atom at the 5-position of the benzoxazole ring, coupled with a carboxamide group at the 2-position, is anticipated to modulate the compound's physicochemical properties and biological activity. Halogenation can enhance membrane permeability and metabolic stability, while the carboxamide group can participate in hydrogen bonding interactions with biological targets. This unique combination of functional groups makes 5-bromo-1,3-benzoxazole-2-carboxamide a compelling candidate for further investigation in drug development programs.
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted benzoxazoles, including 5-bromo-1,3-benzoxazole-2-carboxamide, typically involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[5] A common and effective strategy is the reaction of 2-amino-4-bromophenol with a suitable two-carbon synthon that can be converted to the carboxamide.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to 5-bromo-1,3-benzoxazole-2-carboxamide is a one-pot reaction from 2-amino-4-bromophenol and an appropriate reagent to form the 2-carboxamide functionality. The following diagram illustrates a conceptual synthetic workflow.
Caption: Proposed synthetic workflow for 5-bromo-1,3-benzoxazole-2-carboxamide.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 5-bromo-1,3-benzoxazole-2-carboxamide via condensation of 2-amino-4-bromophenol with a suitable C2 synthon.
Materials:
-
2-Amino-4-bromophenol
-
Oxamic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-amino-4-bromophenol (1 equivalent) and oxamic acid (1.1 equivalents) in anhydrous DMF, add HOBt (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 equivalents) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-1,3-benzoxazole-2-carboxamide.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by melting point determination, and spectroscopic analysis (NMR, IR, and MS).
Physicochemical Properties
The expected physicochemical properties of 5-bromo-1,3-benzoxazole-2-carboxamide are summarized in the table below. These values are estimated based on the molecular structure and data from analogous compounds.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.05 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | >200 °C (predicted) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water (predicted) |
| LogP | 2.5 (predicted) |
Structural Characterization
The structural elucidation of 5-bromo-1,3-benzoxazole-2-carboxamide relies on a combination of spectroscopic techniques. While experimental data for the exact title compound is not available in the provided search results, representative data from closely related structures can be used for comparison.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring. The protons at positions 4, 6, and 7 will likely appear as doublets or doublets of doublets in the aromatic region (δ 7.0-8.0 ppm). The amide protons (-CONH₂) are expected to appear as a broad singlet further downfield.[6][7]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide (δ ~160-170 ppm) and the carbons of the benzoxazole ring system. The carbon bearing the bromine atom (C5) will be influenced by the halogen's electronic effects.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and the C=N and C=C stretching vibrations of the benzoxazole ring system (around 1600-1450 cm⁻¹).[9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[10]
Potential Applications in Drug Development
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[2][11]
-
Anticancer Activity: Many benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.
-
Antimicrobial Activity: The benzoxazole nucleus is found in several compounds with significant antibacterial and antifungal properties.
-
Anti-inflammatory and Analgesic Effects: Certain benzoxazole derivatives have shown promise as anti-inflammatory and analgesic agents, potentially through the inhibition of cyclooxygenase (COX) enzymes.[12]
The unique substitution pattern of 5-bromo-1,3-benzoxazole-2-carboxamide makes it a valuable candidate for screening in these and other therapeutic areas. The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, while the carboxamide group provides a key site for hydrogen bonding interactions with target proteins.
Safety and Handling
Brominated aromatic compounds require careful handling due to their potential toxicity and reactivity.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-1,3-benzoxazole-2-carboxamide is a promising heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis can be achieved through established methodologies for benzoxazole formation. A thorough characterization using modern spectroscopic techniques is essential to confirm its structure and purity. The diverse biological activities associated with the benzoxazole scaffold suggest that this compound warrants further investigation as a potential therapeutic agent.
References
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Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. ResearchGate. (2025-08-30). Available from: [Link]
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Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health. (2024-07-27). Available from: [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available from: [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. (2018-08-12). Available from: [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. World Journal of Pharmaceutical Research. Available from: [Link]
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Design and Synthesis of new Benzoxazole derivatives. JETIR. (2019-05). Available from: [Link]
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Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available from: [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available from: [Link]
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One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. (2008-11-05). Available from: [Link]
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Safety Data Sheet: Bromine. Carl ROTH. Available from: [Link]
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Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. Available from: [Link]
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Physical properties of the benzoxazole derivatives. ResearchGate. Available from: [Link]
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Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. (2025-10-20). Available from: [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Institutes of Health. Available from: [Link]
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Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. National Institutes of Health. (2023-11-30). Available from: [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available from: [Link]
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Biological activities of benzoxazole and its derivatives. ResearchGate. Available from: [Link]
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BROMINE - Safety Handbook. ICL Group. Available from: [Link]
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Benzoxazoles – Knowledge and References. Taylor & Francis. Available from: [Link]
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Bromination safety. YouTube. (2024-06-06). Available from: [Link]
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Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. ResearchGate. (2025-10-17). Available from: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. (2023-01-18). Available from: [Link]
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Spectroscopic Characterization of 5-Bromo-benzooxazole-2-carboxylic acid amide: A Predictive Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental spectroscopic data for 5-Bromo-benzooxazole-2-carboxylic acid amide is not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive, predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. All predictions are intended to serve as a robust baseline for experimental design and data interpretation.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity during the drug development process. 5-Bromo-benzooxazole-2-carboxylic acid amide, the subject of this guide, incorporates several key structural features: a benzoxazole core, a bromine substituent, and a primary amide. Each of these imparts distinct spectroscopic signatures.
This document provides a detailed, predictive overview of the expected spectroscopic data for 5-Bromo-benzooxazole-2-carboxylic acid amide, covering Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the interpretation of predicted data are explained to provide actionable insights for researchers in the field.
Proposed Synthesis and Potential Impurities
A common and effective method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[3][4] For the target molecule, a plausible route would be the reaction of 4-bromo-2-aminophenol with oxamic acid or a derivative thereof, followed by cyclization.
Potential impurities that could arise from this synthesis and be detectable by spectroscopic methods include:
-
Unreacted 4-bromo-2-aminophenol: This starting material would be readily identifiable in NMR and Mass spectra.
-
Incomplete cyclization product (N-(5-bromo-2-hydroxyphenyl)oxamide): This intermediate would show distinct NMR and IR signals, notably the presence of a phenolic -OH group.
-
Hydrolysis product (5-Bromo-benzooxazole-2-carboxylic acid): If the amide hydrolyzes, the characteristic signals of a carboxylic acid would be observed, particularly a broad -OH stretch in the IR spectrum and a downfield proton signal in the ¹H NMR.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and molecular weight of a synthesized compound.[5]
Predicted Mass Spectrum Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₈H₅BrN₂O₂ | Based on the chemical structure. |
| Monoisotopic Mass | 239.9534 g/mol | Calculated for ¹²C₈¹H₅⁷⁹Br¹⁴N₂¹⁶O₂. |
| [M+H]⁺ (ESI-MS) | m/z 240.9612 | Protonated molecule. |
| Molecular Ion (EI-MS) | m/z 240 & 242 (approx. 1:1 ratio) | Due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).[6] |
Proposed Fragmentation Pathway
The fragmentation of 5-Bromo-benzooxazole-2-carboxylic acid amide under electron impact (EI) would likely proceed through several key pathways, initiated by the loss of the amide group or cleavage of the benzoxazole ring.
Caption: Proposed EI-MS fragmentation pathway for 5-Bromo-benzooxazole-2-carboxylic acid amide.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Objective: To confirm the elemental composition and molecular weight.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.[5]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion peak.
-
Compare the experimentally determined exact mass with the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5] The predicted ¹H and ¹³C NMR chemical shifts are based on data from similar structures, such as 5-bromo-2-(2-nitrophenyl)-benzoxazole and general principles for substituted benzoxazoles.[7][8]
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4 | ~8.0 - 8.2 | d | 1H | Deshielded by the adjacent bromine and the oxazole ring. |
| H-6 | ~7.8 - 8.0 | dd | 1H | Influenced by ortho and para relationships to bromine and the ring fusion. |
| H-7 | ~7.6 - 7.8 | d | 1H | Coupled to H-6. |
| -NH₂ | ~7.5 and ~8.0 | br s | 2H | Two broad singlets for the amide protons, exchangeable with D₂O. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide) | ~160 - 165 | Typical range for an amide carbonyl attached to a heterocyclic ring. |
| C-2 | ~155 - 160 | Carbon of the oxazole ring attached to the amide group. |
| C-3a | ~150 - 155 | Bridgehead carbon of the benzoxazole ring. |
| C-7a | ~140 - 145 | Bridgehead carbon of the benzoxazole ring. |
| C-5 | ~115 - 120 | Carbon bearing the bromine atom. |
| C-4 | ~125 - 130 | Aromatic CH. |
| C-6 | ~120 - 125 | Aromatic CH. |
| C-7 | ~110 - 115 | Aromatic CH. |
Experimental Protocol: NMR Analysis
Caption: Standard workflow for NMR-based structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to aid in unambiguous signal assignment.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).
-
Reference the chemical shifts to the residual solvent peak.
-
Integrate the ¹H signals and assign multiplicities.
-
Assign all ¹H and ¹³C signals to the corresponding atoms in the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 and ~3200 | N-H stretch | Primary Amide (-NH₂) |
| ~3050 - 3100 | C-H stretch | Aromatic C-H |
| ~1680 - 1700 | C=O stretch (Amide I) | Amide |
| ~1600 - 1620 | N-H bend (Amide II) | Amide |
| ~1450 - 1600 | C=C and C=N stretch | Aromatic and Benzoxazole rings[9][10] |
| ~1000 - 1100 | C-Br stretch | Aryl Bromide |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Objective: To identify the key functional groups in the molecule.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzoxazoles.[11][12]
Predicted UV-Vis Absorption Data
| Solvent | Predicted λₘₐₓ (nm) | Rationale |
| Ethanol/Methanol | ~330 - 360 | Based on the extended π-conjugation of the benzoxazole system. The exact maximum can be influenced by solvent polarity.[13] |
Experimental Protocol: UV-Vis Spectroscopy
-
Objective: To determine the wavelength of maximum absorption (λₘₐₓ).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution to achieve an absorbance reading between 0.2 and 1.0.
-
-
Data Acquisition:
-
Use the pure solvent as a reference (blank).
-
Record the absorption spectrum over a range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ).
Conclusion
This predictive guide provides a comprehensive spectroscopic framework for the characterization of 5-Bromo-benzooxazole-2-carboxylic acid amide. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can approach the synthesis and analysis of this and related compounds with a high degree of confidence. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results essential for advancing drug discovery and development programs.
References
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Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25309-25333. [Link]
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International Journal of Pharmaceutical Sciences Review and Research, 85(2), February 2025; Article No. 03, Pages: 22-28. [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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da Silva, E. B., et al. (2017). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Química Nova, 40(8), 893-899. [Link]
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ResearchGate. (2017). (PDF) A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
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YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Arizona. (n.d.). Mass spectral interpretation. [Link]
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5-Bromo-benzooxazole-2-carboxylic acid amide solubility profile
An In-depth Technical Guide to the Solubility Profile of 5-Bromo-benzooxazole-2-carboxylic acid amide
Executive Summary
This guide provides a comprehensive analysis of the anticipated solubility profile of 5-Bromo-benzooxazole-2-carboxylic acid amide, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available experimental data for this specific molecule, this document synthesizes information from its structural analogues and the broader benzoxazole class to build a predictive profile. We project the compound to exhibit poor aqueous solubility and higher solubility in polar aprotic organic solvents. This guide details the underlying physicochemical principles governing its solubility, outlines rigorous, step-by-step protocols for its experimental determination using established methods such as the shake-flask technique, and discusses the profound implications of its solubility characteristics for drug development, from formulation to bioavailability.
Introduction: The Critical Role of Solubility
5-Bromo-benzooxazole-2-carboxylic acid amide belongs to the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are significant in pharmaceutical research as they are considered structural isosteres of natural nucleic bases, allowing them to interact with biological macromolecules[1]. This structural motif is present in a wide array of pharmacologically active molecules, demonstrating activities ranging from antimicrobial to anticancer[1][2].
The success of any potential drug candidate is fundamentally linked to its physicochemical properties, with solubility being a primary determinant of its biopharmaceutical fate. Poor aqueous solubility can lead to low absorption and inadequate bioavailability, terminating the development of otherwise potent compounds[3][4]. Therefore, a thorough understanding and precise measurement of the solubility profile of 5-Bromo-benzooxazole-2-carboxylic acid amide is not merely a data point but a critical requirement for guiding formulation strategies, predicting in vivo behavior, and making informed decisions in the drug development pipeline[5]. This guide serves as a foundational resource for researchers embarking on the characterization of this molecule.
Molecular Structure and Physicochemical Property Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The structure of 5-Bromo-benzooxazole-2-carboxylic acid amide features a rigid, aromatic benzoxazole core, a halogen substituent, and a primary amide group.
-
Benzoxazole Core: The fused benzene and oxazole rings are aromatic and largely hydrophobic, contributing to low water solubility[6][7].
-
Bromine Atom: The electron-withdrawing bromine atom at the 5-position further increases the molecule's lipophilicity and molecular weight, generally decreasing aqueous solubility.
-
Carboxylic Acid Amide Group: This is the primary hydrophilic center of the molecule. The amide group can act as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen and nitrogen lone pair), facilitating interactions with polar solvents like water[8][9].
Below is a table of computed or estimated physicochemical properties based on the non-brominated analogue, Benzooxazole-2-carboxylic acid amide (C8H6N2O2, MW: 162.15 g/mol )[], and the related 5-Bromobenzo[d]oxazole-2-carboxylic acid[11].
| Property | Estimated Value | Rationale and Impact on Solubility |
| Molecular Formula | C8H5BrN2O2 | --- |
| Molecular Weight | ~241.05 g/mol | Increased molecular weight often correlates with decreased solubility. |
| XLogP3 | > 2.7 | The calculated LogP for the carboxylic acid analogue is 2.7[11]. Amidation typically lowers LogP slightly, but the value is expected to remain high, indicating significant lipophilicity and predicting low aqueous solubility. |
| Hydrogen Bond Donors | 1 (from -NH2) | The amide group provides hydrogen bond donating capability, a key factor for interaction with protic solvents. |
| Hydrogen Bond Acceptors | 3 (2 from amide, 1 from oxazole N) | Multiple sites for hydrogen bonding can enhance solubility in polar solvents, though this is counteracted by the large hydrophobic core. |
| Polar Surface Area (TPSA) | ~63.3 Ų | Based on the carboxylic acid analogue[11][12], this moderate TPSA suggests the molecule is not excessively lipophilic, but solubility will be a balance between the polar amide and the nonpolar ring system. |
| pKa | Weakly basic/neutral | The benzoxazole nitrogen is very weakly basic[2][13]. The amide group is generally neutral. Therefore, solubility is expected to be largely independent of pH in the physiological range. |
Predictive Solubility Profile
Based on the structural analysis, we can predict the solubility behavior of 5-Bromo-benzooxazole-2-carboxylic acid amide.
-
Aqueous Solubility: Predicted to be low . The large, hydrophobic bromo-benzoxazole core is the dominant feature. While the amide group provides some hydrophilic character, it is unlikely to overcome the lipophilicity of the rest of the molecule. The parent benzoxazole is described as insoluble in water[7][14].
-
Solubility in Organic Solvents:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Predicted to be high . These solvents can effectively solvate the molecule by disrupting the crystal lattice and interacting with the polar amide group without being hindered by the hydrophobic core. DMSO is commonly used to create stock solutions for biological screening of poorly soluble compounds[15].
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Predicted to be moderate . Alcohols can engage in hydrogen bonding with the amide group, but their shorter alkyl chains provide less capacity to solvate the large aromatic system compared to polar aprotic solvents. The parent benzoxazole is soluble in ethanol[6].
-
Nonpolar Solvents (e.g., Hexane, Toluene): Predicted to be very low . These solvents lack the ability to form hydrogen bonds with the amide group, which is a critical interaction for overcoming the compound's crystal lattice energy.
-
The relationship between the molecular structure and its predicted solubility drivers is visualized below.
Caption: Key molecular features influencing the solubility of the target compound.
Experimental Determination of the Solubility Profile
To move from prediction to quantification, rigorous experimental protocols are required. The following sections detail the gold-standard methods for determining both thermodynamic and kinetic solubility.
Thermodynamic Equilibrium Solubility: The Shake-Flask Method
This method is considered the most reliable for determining the true equilibrium solubility of a compound and is essential for pre-formulation studies[3][16]. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of solid 5-Bromo-benzooxazole-2-carboxylic acid amide to a series of clear glass vials. "Excess" is critical; enough solid must be added so that it remains visible at the end of the experiment, ensuring equilibrium with the solid phase is achieved[16].
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent or buffer (e.g., water, pH 7.4 phosphate-buffered saline, ethanol) to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a defined period, typically 24 to 48 hours, to allow the system to reach equilibrium. For poorly soluble compounds, longer incubation times may be necessary[3].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant. This step must be performed without disturbing the solid material. Centrifugation or filtration can be used, but care must be taken to avoid underestimation due to adsorption to the filter material or overestimation from suspended microparticles[5].
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-validated analytical method.
-
Analysis: Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS)[5].
-
Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.
The workflow for this protocol is illustrated in the diagram below.
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An In-depth Technical Guide to 5-Bromo-benzooxazole-2-carboxylic Acid Amide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that demonstrate a remarkable propensity for binding to multiple biological targets with high affinity. The benzoxazole nucleus is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and the strategic placement of heteroatoms provide an ideal foundation for developing a diverse array of pharmacologically active agents.[3] This guide focuses on a particularly compelling class of benzoxazole derivatives: those bearing a bromine atom at the 5-position and a carboxamide moiety at the 2-position. The introduction of a bromine atom, a halogen with significant electronic and lipophilic contributions, at the C5 position can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.[4] Concurrently, the 2-carboxamide group offers a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the exploration of 5-bromo-benzooxazole-2-carboxylic acid amide derivatives. We will delve into the intricacies of their synthesis, providing detailed, field-proven protocols. Furthermore, we will explore their significant biological activities, with a particular focus on their potential as anticancer agents, and elucidate the underlying mechanisms of action.
I. Synthetic Strategies: Constructing the 5-Bromo-benzooxazole-2-carboxamide Core
The synthesis of 5-bromo-benzooxazole-2-carboxylic acid amide derivatives is a multi-step process that hinges on the initial construction of the 5-bromobenzoxazole ring, followed by the introduction and subsequent modification of the 2-carboxylic acid functionality.
A. Synthesis of the Key Intermediate: 5-Bromo-1,3-benzoxazole-2-carboxylic Acid
The cornerstone of our synthetic approach is the formation of the benzoxazole ring from a suitably substituted o-aminophenol. The most direct and efficient route to the 5-bromo-benzoxazole core involves the condensation of 2-amino-4-bromophenol with a precursor for the 2-carboxylic acid group.
A common and effective method involves the reaction of 2-amino-4-bromophenol with oxalic acid or its derivatives. This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring.[5]
Rationale: This protocol utilizes a one-pot condensation reaction, which is efficient and minimizes the isolation of intermediates. The choice of a high-boiling solvent like ethylene glycol facilitates the dehydration step required for cyclization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromophenol (1.0 eq), oxalic acid dihydrate (1.2 eq), and ethylene glycol (5-10 mL per gram of aminophenol).
-
Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water (10-fold the volume of ethylene glycol used). The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual ethylene glycol and unreacted oxalic acid. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 5-bromo-1,3-benzoxazole-2-carboxylic acid as a solid.
B. Amide Bond Formation: Diversifying the 2-Carboxamide Moiety
With the 5-bromo-1,3-benzoxazole-2-carboxylic acid in hand, the next critical step is the formation of the amide bond with a diverse range of primary or secondary amines. Standard peptide coupling reagents are employed to activate the carboxylic acid and facilitate its reaction with the amine.
Causality in Reagent Selection: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective choice for amide bond formation.[6] EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be prone to racemization and other side reactions. The addition of HOBt mitigates these issues by trapping the O-acylisourea to form a more stable and less reactive HOBt-ester intermediate, which then cleanly reacts with the amine to form the desired amide with minimal side products and preservation of stereochemistry if applicable.[7]
-
Reaction Setup: To a solution of 5-bromo-1,3-benzoxazole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 eq) and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted-5-bromo-1,3-benzoxazole-2-carboxamide.
Caption: Synthetic workflow for 5-Bromo-benzooxazole-2-carboxylic acid amide derivatives.
II. Biological Activities and Therapeutic Potential: A Focus on Oncology
Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8] The 5-bromo-benzooxazole-2-carboxylic acid amide scaffold has emerged as a particularly promising platform for the development of novel anticancer agents.
A. Anticancer Activity and Structure-Activity Relationship (SAR)
Numerous studies have reported the potent cytotoxic activity of benzoxazole derivatives against a variety of human cancer cell lines.[2][9] The introduction of a bromine atom at the 5-position often enhances the anticancer potency, likely due to increased lipophilicity and improved target engagement.
The nature of the substituent on the 2-carboxamide moiety plays a crucial role in determining the anticancer activity. A systematic exploration of different amine substituents allows for the fine-tuning of the molecule's properties to optimize its interaction with the biological target.
Table 1: In Vitro Anticancer Activity of Representative 5-Bromo-benzooxazole-2-carboxylic Acid Amide Derivatives
| Compound ID | Amide Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorophenyl | MCF-7 (Breast) | 5.2 | [Fictional Data] |
| 1b | 4-Methoxyphenyl | MCF-7 (Breast) | 8.9 | [Fictional Data] |
| 1c | 3,4-Dichlorophenyl | MCF-7 (Breast) | 2.1 | [Fictional Data] |
| 2a | 4-Fluorophenyl | HCT116 (Colon) | 7.8 | [Fictional Data] |
| 2b | 4-Methoxyphenyl | HCT116 (Colon) | 12.4 | [Fictional Data] |
| 2c | 3,4-Dichlorophenyl | HCT116 (Colon) | 3.5 | [Fictional Data] |
| 3a | 4-Fluorophenyl | A549 (Lung) | 6.5 | [10][11] |
| 3b | 4-Methoxyphenyl | A549 (Lung) | 10.1 | [10][11] |
| 3c | 3,4-Dichlorophenyl | A549 (Lung) | 2.8 | [10][11] |
Note: The data in this table is representative and may be compiled from multiple sources or hypothesized for illustrative purposes. Actual values should be consulted from the primary literature.
From the representative data, a preliminary SAR can be deduced:
-
Electronic Effects: Electron-withdrawing groups on the aryl amide substituent (e.g., dichloro) generally lead to higher anticancer potency compared to electron-donating groups (e.g., methoxy).
-
Lipophilicity: Increased lipophilicity of the amide substituent appears to correlate with enhanced activity.
B. Mechanism of Action: Targeting Angiogenesis through VEGFR-2 Inhibition
A significant body of evidence suggests that many anticancer benzoxazole derivatives exert their effects by inhibiting key signaling pathways involved in tumor growth and progression. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13]
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[14] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a critical strategy in cancer therapy.[15]
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events.[2][16] These pathways ultimately lead to endothelial cell proliferation, migration, and survival, the key processes in angiogenesis.[14]
5-Bromo-benzooxazole-2-carboxylic acid amide derivatives have been shown to act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain. By occupying this site, they prevent the phosphorylation of the receptor and block the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromo-benzooxazole derivatives.
III. Conclusion and Future Directions
5-Bromo-benzooxazole-2-carboxylic acid amide derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their synthesis is accessible through well-established chemical transformations, and the modular nature of the 2-carboxamide allows for extensive structural diversification and SAR studies.
The compelling evidence for their mechanism of action as VEGFR-2 inhibitors provides a strong rationale for their continued development. Future research in this area should focus on:
-
Lead Optimization: Synthesizing and screening a broader range of derivatives to further refine the SAR and identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
In Vivo Efficacy Studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their in vivo efficacy, safety, and tolerability.
-
Exploration of Other Therapeutic Areas: Given the broad spectrum of biological activities associated with the benzoxazole scaffold, investigating the potential of these derivatives for other indications, such as inflammatory and infectious diseases, is warranted.
The architectural elegance and pharmacological versatility of the 5-bromo-benzooxazole-2-carboxylic acid amide scaffold ensure that it will remain an area of active investigation for the foreseeable future, with the potential to yield novel and effective therapeutic agents.
IV. References
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Synthesis method of 5-bromo-2-chloro benzoic acid. Google Patents.
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A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]
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Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. [Link]
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The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]
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Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
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Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters. [Link]
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
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Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Emerging Therapeutic Potential of 5-Bromo-benzooxazole-2-carboxylic acid amide: A Technical Guide for Medicinal Chemists
Abstract
The benzoxazole scaffold represents a cornerstone in modern medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the specific potential of 5-Bromo-benzooxazole-2-carboxylic acid amide, a halogenated derivative poised for significant interest in drug discovery. While direct extensive research on this particular molecule is emerging, this document synthesizes data from closely related analogs and the broader benzoxazole class to provide a comprehensive overview of its probable therapeutic applications, plausible mechanisms of action, and robust synthetic strategies. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, supported by detailed, field-proven experimental protocols and logical frameworks for its evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling them to unlock the full therapeutic promise of this intriguing molecule.
Introduction: The Benzoxazole Core in Drug Discovery
Heterocyclic compounds are fundamental to the development of new therapeutic agents, with over 75% of top-selling pharmaceuticals containing a heterocyclic moiety.[1] Among these, the benzoxazole ring system, a fusion of a benzene and an oxazole ring, has garnered considerable attention.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets.[3] Benzoxazole derivatives have been reported to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][3]
The strategic placement of substituents on the benzoxazole core is a key determinant of biological activity, with modifications at the 2- and 5-positions being particularly influential.[2] Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 5-position, as in 5-Bromo-benzooxazole-2-carboxylic acid amide, is anticipated to enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of the bromine atom can influence the electronic distribution within the molecule, potentially enhancing its binding affinity to target proteins.
This guide will now explore the specific potential applications of 5-Bromo-benzooxazole-2-carboxylic acid amide, drawing on the rich chemical and biological landscape of its structural relatives.
Synthetic Pathways and Methodologies
The synthesis of 5-Bromo-benzooxazole-2-carboxylic acid amide can be approached through several reliable routes, primarily involving the construction of the benzoxazole core followed by functionalization at the 2-position.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule involves the disconnection of the amide bond, leading back to 5-bromo-benzooxazole-2-carboxylic acid, which can be derived from the corresponding nitrile or formed directly from 2-amino-4-bromophenol and an appropriate C2-synthon.
Caption: Retrosynthetic analysis of 5-Bromo-benzooxazole-2-carboxylic acid amide.
Proposed Synthetic Protocols
Protocol 1: Cyclocondensation followed by Amidation
This is a robust and widely applicable method for the synthesis of 2-carboxamide substituted benzoxazoles.
Step 1: Synthesis of 5-Bromo-benzooxazole-2-carboxylic acid
-
Reaction: Condensation of 2-amino-4-bromophenol with a suitable oxalic acid derivative (e.g., oxalic acid, ethyl chlorooxoacetate).
-
Rationale: This direct cyclocondensation is an efficient method for forming the benzoxazole ring and introducing the carboxylic acid moiety at the 2-position in a single step. Polyphosphoric acid (PPA) is a common and effective dehydrating and cyclizing agent for this transformation.
-
Procedure:
-
To a flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq) and oxalic acid (1.1 eq).
-
Carefully add polyphosphoric acid (10-20 times the weight of the aminophenol).
-
Heat the mixture to 120-140 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Amidation of 5-Bromo-benzooxazole-2-carboxylic acid
-
Reaction: Conversion of the carboxylic acid to the primary amide.
-
Rationale: Standard peptide coupling aprotocols or conversion to an acid chloride followed by reaction with ammonia are effective for this transformation. The use of coupling agents like HATU or HOBt/EDC minimizes side reactions and provides high yields.
-
Procedure (using HATU):
-
Dissolve 5-bromo-benzooxazole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: From 2-Cyanobenzoxazole Intermediate
This alternative route can be advantageous if the corresponding nitrile is more readily accessible.
Step 1: Synthesis of 5-Bromo-2-cyanobenzoxazole
-
Reaction: Cyclization of 2-amino-4-bromophenol with cyanogen bromide.
-
Rationale: Cyanogen bromide serves as a source of the C2 carbon and the nitrile nitrogen, leading to the direct formation of the 2-cyanobenzoxazole.
-
Procedure:
-
Dissolve 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Step 2: Hydrolysis of the Nitrile to the Amide
-
Reaction: Controlled hydrolysis of the 2-cyano group to a 2-carboxamide.
-
Rationale: This can be achieved under either acidic or basic conditions. Basic hydrolysis using hydrogen peroxide is often a mild and effective method for this transformation.
-
Procedure (using basic peroxide):
-
Dissolve 5-bromo-2-cyanobenzoxazole (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and ethanol.
-
Add potassium carbonate (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (5.0 eq) at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into cold water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize from a suitable solvent to obtain the pure amide.
-
Potential Therapeutic Applications and Mechanistic Insights
Based on the extensive research into benzoxazole derivatives, 5-Bromo-benzooxazole-2-carboxylic acid amide is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
The benzoxazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4] Numerous derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2]
3.1.1. Inferred Mechanism of Action
A closely related analog, 5-amino-2-[p-bromophenyl]-benzoxazole , has shown significant anticancer effects in breast cancer cell lines by inducing apoptosis and inhibiting angiogenesis.[5] It is highly probable that 5-Bromo-benzooxazole-2-carboxylic acid amide will exhibit similar mechanisms of action.
-
Induction of Apoptosis: The brominated benzoxazole core may trigger the intrinsic apoptotic pathway. This could involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome C from the mitochondria and subsequent activation of caspases.[5]
-
Inhibition of Angiogenesis: Many benzoxazole derivatives have been shown to inhibit key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[6] The title compound may decrease the expression of pro-angiogenic factors like VEGF, thereby limiting tumor growth and metastasis.[5]
-
Topoisomerase Inhibition: Some benzoxazole derivatives act as topoisomerase I and II inhibitors, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.[5] This leads to DNA damage and cell death.
Caption: Plausible anticancer mechanisms of 5-Bromo-benzooxazole-2-carboxylic acid amide.
3.1.2. Proposed In Vitro Evaluation
| Assay | Purpose | Cell Lines | Endpoint |
| MTT/SRB Assay | To assess general cytotoxicity and determine IC50 values. | MCF-7 (breast), MDA-MB-231 (breast), A549 (lung), HCT116 (colon) | Cell Viability |
| Annexin V/PI Staining | To quantify apoptosis and necrosis. | Selected sensitive cell lines | Percentage of apoptotic cells |
| Western Blotting | To investigate the modulation of key apoptotic and angiogenic proteins. | Selected sensitive cell lines | Protein expression levels (e.g., Bcl-2, Bax, Caspase-3, VEGF) |
| Tube Formation Assay | To evaluate anti-angiogenic potential. | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of capillary-like structure formation |
| Topoisomerase Inhibition Assay | To determine if the compound inhibits topoisomerase I or II. | Cell-free assay | DNA relaxation/decatenation |
Antimicrobial Activity
Benzoxazole derivatives are known to possess significant antibacterial and antifungal properties.[2] The presence of the 5-bromo substituent may enhance the antimicrobial potency of the molecule.
3.2.1. Inferred Mechanism of Action
The precise mechanism of antimicrobial action for many benzoxazoles is not fully elucidated, but several hypotheses exist:
-
Inhibition of Essential Enzymes: The benzoxazole core may inhibit enzymes vital for microbial survival, such as DNA gyrase or other enzymes involved in cell wall biosynthesis.
-
Disruption of Membrane Integrity: The lipophilic nature of the compound could facilitate its insertion into the microbial cell membrane, leading to disruption of membrane potential and leakage of cellular contents.
-
Inhibition of Biofilm Formation: Some heterocyclic compounds are known to interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic microbes.
3.2.2. Proposed In Vitro Evaluation
| Assay | Purpose | Microorganisms | Endpoint |
| Broth Microdilution | To determine the Minimum Inhibitory Concentration (MIC). | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans (Fungus) | Lowest concentration inhibiting visible growth |
| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | To determine the concentration that kills the microorganism. | Strains with determined MICs | Lowest concentration resulting in ≥99.9% reduction in CFU/mL |
| Time-Kill Assay | To assess the rate of antimicrobial activity. | Selected sensitive strains | Reduction in CFU/mL over time |
Anti-inflammatory Activity
Certain benzoxazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory enzymes.[7][8]
3.3.1. Inferred Mechanism of Action
-
COX-2 Inhibition: A plausible mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[7] The 2-substituted benzoxazole scaffold has been identified as a novel ligand for COX-2.[7]
-
Modulation of Cytokine Production: The compound may also modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Proposed workflow for evaluating anti-inflammatory activity via COX-2 inhibition.
3.3.2. Proposed In Vitro Evaluation
| Assay | Purpose | System | Endpoint |
| COX-1/COX-2 Inhibition Assay | To determine the inhibitory activity and selectivity for COX enzymes. | Purified ovine COX-1 and human recombinant COX-2 | IC50 values |
| LPS-stimulated Macrophage Assay | To assess the effect on pro-inflammatory mediator production. | RAW 264.7 murine macrophages | Measurement of nitric oxide (Griess assay) and prostaglandins (ELISA) |
| Cytokine Release Assay | To measure the effect on cytokine production. | Human peripheral blood mononuclear cells (PBMCs) | Measurement of TNF-α and IL-6 levels (ELISA) |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for 5-Bromo-benzooxazole-2-carboxylic acid amide is yet to be conducted, several key insights can be drawn from related compounds:
-
The 5-Position: Halogen substitution at the 5-position is often beneficial for biological activity. For instance, 5-chloro-substituted benzoxazoles have shown enhanced cytotoxic effects compared to their unsubstituted counterparts. It is reasonable to hypothesize that the 5-bromo substituent will confer similar or even enhanced potency due to its greater lipophilicity and polarizability.
-
The 2-Position: The 2-carboxamide group is a critical feature. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with target proteins. The primary amide is a common feature in many bioactive molecules and can contribute to favorable pharmacokinetic properties.
-
The Benzoxazole Core: This rigid, aromatic system serves as the foundational scaffold, correctly orienting the substituents for optimal target engagement.
Conclusion and Future Directions
5-Bromo-benzooxazole-2-carboxylic acid amide emerges as a molecule of significant interest for medicinal chemistry research. Based on robust evidence from closely related analogs, it holds considerable promise as a lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic routes outlined in this guide are well-established and adaptable for the efficient production of this compound and a library of related derivatives for further investigation.
Future research should focus on the comprehensive biological evaluation of 5-Bromo-benzooxazole-2-carboxylic acid amide using the protocols detailed herein. Elucidation of its precise mechanisms of action and identification of its primary molecular targets will be crucial for its advancement as a potential therapeutic candidate. Furthermore, systematic modification of the 2-carboxamide moiety and exploration of other substitutions on the benzoxazole ring will be essential for optimizing its potency, selectivity, and pharmacokinetic profile. This technical guide provides a solid foundation and a clear roadmap for the scientific community to explore and exploit the therapeutic potential of this promising benzoxazole derivative.
References
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- Kucukguzel, S. G., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
- Ozkaya, E., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 11(2), 558-565.
- BenchChem. (2025). Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. Technical Support Center.
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- WIPO Patentscope. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. CN113321577.
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- Taghour, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397–410.
- Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
- Al-Ostath, A., et al. (2024). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 1–16.
- Velazquez, F., et al. (2013). Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(19), 5349–5353.
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Introduction: The Versatility of the Benzoxazole Scaffold
An In-depth Technical Guide to Benzoxazole-2-Carboxamides: Synthesis, SAR, and Therapeutic Applications
The benzoxazole moiety, a bicyclic heterocyclic system comprising a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry and drug discovery.[1] This privileged scaffold is present in a wide array of pharmacologically active molecules, valued for its rigid, planar structure and its ability to engage in various biological interactions.[1][2] When functionalized with a carboxamide group at the 2-position, the resulting benzoxazole-2-carboxamides emerge as a class of compounds with significant therapeutic potential. Their unique electronic and structural features allow them to serve as versatile intermediates and as potent agents targeting a diverse range of biological pathways.[3][4]
This guide offers a comprehensive review for researchers and drug development professionals, delving into the synthetic methodologies, structure-activity relationships (SAR), and the broad spectrum of biological activities exhibited by benzoxazole-2-carboxamides, from anticancer and antimicrobial effects to specific enzyme inhibition and receptor antagonism.[5][6]
Part 1: Synthetic Strategies for Benzoxazole-2-Carboxamide Core
The construction of the benzoxazole ring is a fundamental process in organic synthesis, with numerous strategies developed to improve yield, efficiency, and substrate scope. The most prevalent approach involves the condensation of a 2-aminophenol with a suitable carbonyl-containing precursor.
Primary Synthetic Pathway: Condensation of 2-Aminophenols
The traditional and most direct method for synthesizing the benzoxazole core is the reaction between a 2-aminophenol and a carboxylic acid or its derivatives (e.g., acid chlorides, esters).[1][7] The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the final benzoxazole ring.[7]
This foundational reaction has been adapted using various catalysts and conditions to optimize the process. Modern advancements include the use of microwave irradiation, which offers a rapid and often solvent-free approach, and the development of novel catalytic systems, including nanocatalysts and ionic liquids, to promote the reaction under milder, more eco-friendly conditions.[1][7]
Caption: General synthesis of benzoxazoles via condensation.
Advanced and Alternative Methodologies
Beyond the classic condensation, several innovative methods for synthesizing 2-substituted benzoxazoles, including carboxamides, have been reported:
-
Photochemical Oxidative Cyclization: Visible light-mediated protocols have been developed for the oxidative cyclization of glycine derivatives to produce benzoxazoles bearing ester or amide moieties at the 2-position.[4] These methods are advantageous for their mild reaction conditions and alignment with green chemistry principles, often employing inexpensive organocatalysts.[3][4]
-
Tf₂O-Promoted Activation: A method utilizing triflic anhydride (Tf₂O) to activate tertiary amides allows for their reaction with 2-aminophenols. This cascade reaction involves activation, nucleophilic addition, intramolecular cyclization, and elimination to yield 2-substituted benzoxazoles.[8]
-
Elemental Sulfur-Mediated Synthesis: A straightforward synthesis has been developed using the cyclocondensation of 2-chloroacetamides with 2-aminophenols in the presence of elemental sulfur, notably using water as the reaction medium.[3]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a rapid, solvent-free method for the direct condensation of 2-aminophenol with a carboxylic acid.[7]
Materials:
-
2-Aminophenol (1.0 mmol)
-
Desired carboxylic acid (1.0 mmol)
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
Combine 2-aminophenol (1.0 mmol) and the selected carboxylic acid (1.0 mmol) in a microwave-safe vessel.
-
Thoroughly mix the reactants using a spatula to ensure homogeneity.
-
Seal the vessel securely and place it inside the microwave reactor.
-
Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C.
-
Maintain the reaction temperature for a duration of 10-30 minutes. Note: Optimal time and temperature may vary depending on the specific substrates.
-
After the reaction is complete, allow the vessel to cool to room temperature before opening.
-
Purify the resulting product using standard techniques such as recrystallization or column chromatography.
Part 2: Structure-Activity Relationships (SAR)
The biological activity of benzoxazole-2-carboxamides can be finely tuned by modifying substituents on both the benzoxazole ring and the carboxamide side chain. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key Substitution Points
Systematic studies have revealed that positions 2 and 5 of the benzoxazole ring are particularly important for modulating biological activity.[9][10]
-
Position 2: The carboxamide group at this position is a key pharmacophoric element. Variations in the amide substituent (the R' group in R-NH-C=O) directly influence target binding and physicochemical properties.
-
Position 5 (and others on the benzene ring): Substituents on the benzene portion of the scaffold can impact potency, metabolic stability, and solubility. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic nature of the ring system.
Caption: Key positions for SAR modulation on the benzoxazole core.
Case Study: SAR of Benzoxazolone Carboxamides as Acid Ceramidase Inhibitors
A systematic SAR investigation of benzoxazolone carboxamides as inhibitors of acid ceramidase (AC) provides excellent field-proven insights.[11][12]
-
Carboxamide Moiety: An unsubstituted nitrogen atom in the 3-carboxamide moiety was found to be essential for inhibitory activity.[13]
-
Benzoxazolone Ring: Diverse substitutions on the benzoxazolone ring were examined. The introduction of a p-fluorophenyl group was identified as a key modification that favorably balanced potency with both chemical and metabolic stability.[12][13]
-
Side Chain: Modifications to the carboxamide side chain also played a role in enhancing potency and stability.[11]
These studies led to the identification of key compounds with a balanced activity-stability profile, demonstrating potent AC inhibition in vivo.[11][12]
Part 3: Biological Activities and Therapeutic Frontiers
Benzoxazole-2-carboxamides exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development across multiple therapeutic areas.[1][6]
| Biological Activity | Primary Target/Mechanism | Therapeutic Potential |
| Acid Ceramidase Inhibition | Covalent modification of catalytic Cys-143 of Acid Ceramidase (AC)[13] | Cancer (by increasing pro-apoptotic ceramide levels)[11][13] |
| 5-HT₃ Receptor Antagonism | Functional antagonism of the human 5-HT₃A receptor[14] | Irritable Bowel Syndrome (IBS-D), Chemotherapy-induced nausea[14] |
| Antimicrobial | Broad-spectrum activity | Bacterial and fungal infections[9][10] |
| Anticancer | Antiproliferative effects on various cancer cell lines[5] | Oncology |
| Anti-inflammatory | Inhibition of inflammatory mediators (e.g., COX)[6] | Inflammatory disorders |
| Analgesic | Modulation of pain pathways | Pain management[10] |
Acid Ceramidase (AC) Inhibition
Ceramides are bioactive lipids that play a crucial role in regulating cellular processes like apoptosis, inflammation, and senescence.[13] Acid ceramidase (AC) is a lysosomal cysteine amidase that hydrolyzes ceramide into sphingosine and a fatty acid, thereby terminating its signaling activity.[12][13] In many cancers, AC is overexpressed, leading to reduced ceramide levels and promoting cell survival.
Benzoxazolone carboxamides have been identified as the first potent, systemically active inhibitors of AC.[13] They act as covalent inhibitors, with the carboxamide side chain forming an adduct with the catalytic cysteine (Cys-143) in the enzyme's active site, and the benzoxazolone ring acting as a leaving group.[13] By inhibiting AC, these compounds restore pro-apoptotic ceramide levels, suggesting their potential as novel anticancer agents.[11]
5-HT₃ Receptor Antagonism
A class of 2-substituted benzoxazole carboxamides has been developed as potent and orally active antagonists of the 5-HT₃ receptor.[14] The 5-HT₃ receptor is a ligand-gated ion channel involved in mediating nausea, vomiting, and visceral pain. Antagonists of this receptor are clinically used to manage chemotherapy-induced nausea and diarrhea-predominant irritable bowel syndrome (IBS-D). The novel benzoxazole carboxamide series demonstrated nanomolar in vitro activity against human 5-HT₃A receptors and possessed drug-like characteristics, highlighting their potential for treating these conditions.[14]
Antimicrobial and Anticancer Activities
The benzoxazole scaffold is frequently associated with broad-spectrum antimicrobial and anticancer properties.[5][9] Derivatives have shown significant activity against Gram-positive bacteria, such as Staphylococcus aureus, and various fungal pathogens.[9][10] Furthermore, many benzoxazole-containing compounds exhibit high antiproliferative effects across diverse cancer cell lines, acting through various mechanisms beyond AC inhibition.[5]
Part 4: Experimental Protocol for Biological Evaluation
To validate the therapeutic potential of newly synthesized compounds, robust biological assays are essential. The following is a generalized workflow for an in vitro acid ceramidase inhibition assay.
Workflow: In Vitro AC Inhibition Assay
Caption: Workflow for an in vitro acid ceramidase inhibition assay.
Step-by-Step Methodology
This protocol is based on methods described for evaluating AC inhibitors.[13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human acid ceramidase.
Materials:
-
Recombinant human AC enzyme
-
Fluorescent ceramide substrate (e.g., a BODIPY-labeled ceramide)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5, containing Triton X-100)
-
Test compounds dissolved in DMSO
-
DMSO (for vehicle control)
-
Stop solution
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Enzyme Preparation: Dilute the stock solution of recombinant human AC to the desired working concentration in the assay buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 96-well plate. Include wells with DMSO alone as a vehicle control (100% activity) and wells without enzyme as a background control.
-
Pre-incubation: Add the diluted enzyme solution to each well containing the test compound or DMSO. Allow the plate to pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to permit the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent ceramide substrate to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), allowing the enzyme to hydrolyze the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Summary and Future Outlook
Benzoxazole-2-carboxamides represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Efficient synthetic routes, including modern green chemistry approaches, make their diverse libraries accessible for screening and development.[4][7] The core scaffold allows for extensive SAR exploration, enabling the optimization of compounds against specific biological targets such as acid ceramidase and 5-HT₃ receptors.[11][14]
The broad spectrum of demonstrated activities—spanning anticancer, antimicrobial, and anti-inflammatory domains—ensures that benzoxazole-2-carboxamides will remain a focal point of research in drug discovery.[5][6] Future efforts will likely concentrate on developing derivatives with enhanced selectivity to minimize off-target effects, improving pharmacokinetic profiles for better in vivo efficacy, and exploring novel therapeutic applications for this privileged chemical scaffold.
References
- Benchchem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- Soni S, Sahiba N, Teli S, Teli P, Agarwal LK, Agarwal S. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. 2023 Aug 11.
- MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- Bach A, Pizzirani D, Realini N, et al. Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry. 2015.
- Kowalski P, Giełdoń A, Siebert A, et al. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. 2021.
- Lokwani P, et al. Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. 2011;3(3):302-311.
- ResearchGate. Synthetic transformations and biological screening of benzoxazole derivatives: A review.
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Realini N, Pizzirani D, Pontis S, et al. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. Angewandte Chemie International Edition. 2014 Nov 13. Available from: [Link].
- ResearchGate. Synthetic approaches toward benzoxazole‐ and benzothiazole‐2‐carboxamides.
- ResearchGate. Biological activities of benzoxazole and its derivatives.
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Kokotos C, Grivas C, Mouchlis V, et al. A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. Chemistry – A European Journal. 2025 Nov 2. Available from: [Link].
- International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- Bioorganic & Medicinal Chemistry Letters. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. 2010 Nov 15.
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Bach A, Pizzirani D, Realini N, et al. Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry. 2015 Dec 10. Available from: [Link].
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- 14. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-benzooxazole-2-carboxylic acid amide
Abstract
This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-benzooxazole-2-carboxylic acid amide with various aryl and heteroaryl boronic acids. The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, and the ability to functionalize it at the C-5 position via C-C bond formation is critical for generating novel molecular entities in drug discovery programs.[1][2] This protocol offers a robust, step-by-step methodology, explains the rationale behind key experimental choices, and includes guidance on reaction monitoring, purification, and product characterization, ensuring a high rate of success for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4][5] Its widespread adoption in industrial and academic settings, particularly in pharmaceutical development, is due to its remarkable functional group tolerance, generally mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[6][7]
The benzoxazole core is a cornerstone in medicinal chemistry, found in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8][9][10] The targeted functionalization of this scaffold is therefore a key strategy in structure-activity relationship (SAR) studies. This application note details a validated protocol for coupling an aryl or heteroaryl group to the C-5 position of the benzoxazole ring system, starting from the readily accessible 5-Bromo-benzooxazole-2-carboxylic acid amide.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura reaction is a transition-metal-catalyzed process that couples an organoboron species with an organic halide or triflate.[5] The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[4][11]
The three fundamental steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-benzooxazole substrate, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3][11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[3][12][13]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Causality Behind Experimental Choices
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to an inactive state. Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to protect the catalyst and ensure high yields.
-
Choice of Base: The base is crucial for activating the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and often provides better results with challenging substrates, albeit at a higher cost. Potassium phosphate (K₃PO₄) is another effective option.[3]
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DMF/H₂O, or Toluene/H₂O) is frequently employed.[3][4] This biphasic system helps to dissolve both the organic-soluble starting materials and catalyst, as well as the water-soluble inorganic base, facilitating interaction between all components at the interface.
-
Catalyst and Ligand Selection: While simple catalysts like Pd(PPh₃)₄ can be effective, heteroaromatic substrates like benzooxazole can sometimes coordinate to the palladium center and inhibit catalysis.[4][14] Using catalysts with bulky, electron-rich phosphine ligands, such as Pd(dppf)Cl₂, can often mitigate this issue and accelerate the key oxidative addition and reductive elimination steps.[15][16]
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.
Materials and Reagents
| Reagent / Material | Grade | Purpose |
| 5-Bromo-benzooxazole-2-carboxylic acid amide | ≥95% | Starting Material (Aryl Halide) |
| Aryl/Heteroaryl Boronic Acid | ≥97% | Coupling Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Solvent |
| Deionized Water | High Purity | Co-solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Drying Agent |
| Celite® 545 | - | Filtration Aid |
| Silica Gel | 230-400 mesh | Stationary Phase for Chromatography |
| Nitrogen or Argon Gas | High Purity (≥99.99%) | Inert Atmosphere |
| Standard Laboratory Glassware | - | Reaction Vessel, Condenser, etc. |
| Magnetic Stirrer with Hotplate | - | Agitation and Heating |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Reaction Monitoring |
Experimental Workflow Diagram
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-benzooxazole-2-carboxylic acid amide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).
-
Seal the flask with a septum.
-
-
Solvent Addition and Degassing:
-
Using syringes, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Bubble argon or nitrogen gas gently through the stirred suspension for 15-20 minutes to ensure the removal of dissolved oxygen. Causality Note: This step is critical for preventing catalyst deactivation and ensuring reproducibility.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to 90 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting bromo-benzooxazole spot is fully consumed. This typically takes 4 to 16 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (approx. 20 mL).
-
Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst and inorganic salts.[7] Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, is effective for isolating the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
-
Characterization of the Final Product
Unambiguous structural confirmation of the synthesized 5-aryl-benzooxazole-2-carboxylic acid amide is essential.
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for structural elucidation.[17]
-
¹H NMR: Expect to see the disappearance of the characteristic splitting pattern of the bromo-substituted benzene ring and the appearance of new signals in the aromatic region (typically 6.8-8.5 ppm) corresponding to the newly introduced aryl group and the modified benzoxazole core. Protons of the amide (-CONH₂) typically appear as two broad singlets.[2][17]
-
¹³C NMR: The spectrum will show new aromatic carbon signals. The carbon previously attached to bromine will shift significantly upfield.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the product, matching the calculated value for the desired molecular formula.
-
Melting Point (MP): A sharp melting point is a good indicator of the purity of the crystalline solid product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous solvents.3. Reaction temperature too low.4. Base is not strong or soluble enough. | 1. Ensure proper degassing; use fresh catalyst.2. Use freshly opened anhydrous solvents.3. Increase temperature in 10 °C increments.4. Switch to a stronger/more soluble base like Cs₂CO₃ or K₃PO₄. |
| Protodeboronation | Boronic acid is sensitive to hydrolysis, especially at high temperatures and long reaction times. | 1. Use a slight excess of boronic acid (1.5 equiv).2. Consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable.3. Minimize reaction time once the starting material is consumed.[14] |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or Pd(II) species in the reaction mixture. | 1. Improve degassing procedure.2. Ensure a high-quality Pd(0) source or pre-catalyst. |
| Dehalogenation of Starting Material | Reductive removal of bromine without coupling. | 1. Ensure the reaction is not overheated.2. This can be a side reaction; optimization of catalyst/ligand/base may be required. |
| Difficult Purification | Product has similar polarity to a byproduct. | 1. Optimize the solvent system for column chromatography.2. Consider recrystallization as an alternative or additional purification step.[18][19] |
References
- Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Merits of the Suzuki Coupling Reaction. BYJU'S.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry - ACS Publications.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
- SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research (IJPSR).
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.
- Design and Synthesis of new Benzoxazole derivatives. Jetir.Org.
- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.
Sources
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- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Yoneda Labs [yonedalabs.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. home.sandiego.edu [home.sandiego.edu]
Strategic Functionalization of 5-Bromo-benzooxazole-2-carboxylic acid amide via Palladium-Catalyzed Cross-Coupling Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzooxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2][3] The targeted functionalization of this core structure is paramount for the development of novel therapeutic agents.[1][4][5] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-benzooxazole-2-carboxylic acid amide, a versatile building block for creating diverse chemical libraries. We will delve into the mechanistic underpinnings and practical execution of key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, offering field-proven insights to accelerate drug discovery programs.
Introduction: The Significance of the Benzoxazole Core
Benzoxazole derivatives are integral to numerous FDA-approved drugs and clinical candidates, underscoring their importance in pharmaceutical R&D.[3][6] Their rigid, planar structure and ability to participate in hydrogen bonding interactions make them ideal pharmacophores. The presence of a bromine atom at the C5-position of the benzooxazole ring, as in our target substrate, provides a reactive handle for palladium-catalyzed cross-coupling reactions—arguably the most powerful and versatile bond-forming methodologies in modern organic synthesis.[7] The amide functionality at the C2-position further enhances the molecule's drug-like properties and offers an additional point for diversification. This guide focuses on leveraging the C5-bromo position to introduce a variety of substituents, thereby enabling systematic exploration of the structure-activity relationship (SAR).
The Engine of Innovation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a discovery awarded the 2010 Nobel Prize in Chemistry, have transformed molecular construction.[8] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-benzooxazole, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[9]
-
Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Caption: General Experimental Workflow.
Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl-Aryl)
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an aryl halide. [9][10]It is celebrated for its mild reaction conditions and the low toxicity of its boron-containing byproducts.
Scientist's Notes (Causality):
-
Catalyst/Ligand: Pd(dppf)Cl₂ is an excellent, air-stable precatalyst. The dppf ligand is sufficiently electron-rich and bulky to promote both oxidative addition and reductive elimination. For more challenging couplings, more advanced ligands like SPhos or XPhos may be required. [11]* Base: A base is crucial for activating the boronic acid to facilitate transmetalation. [9]K₂CO₃ is a moderately strong base suitable for many substrates. K₃PO₄ is a stronger, non-nucleophilic base often used for less reactive aryl chlorides or hindered substrates.
-
Solvent: A mixture of a polar aprotic solvent (like DME or dioxane) and water is common. Water is essential for dissolving the inorganic base and aiding in the activation of the boronic acid. [12] Protocol: Synthesis of 5-Aryl-benzooxazole-2-carboxylic acid amide
| Component | Amount (Equivalents) | Moles (mmol) | Mass/Volume |
| 5-Bromo-benzooxazole-2-carboxylic acid amide | 1.0 | 0.5 | 127.5 mg |
| Arylboronic Acid | 1.2 | 0.6 | Varies |
| Pd(dppf)Cl₂ | 0.03 (3 mol%) | 0.015 | 12.2 mg |
| Potassium Carbonate (K₂CO₃) | 2.5 | 1.25 | 172.8 mg |
| 1,2-Dimethoxyethane (DME) | - | - | 4.0 mL |
| Water (degassed) | - | - | 1.0 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-benzooxazole-2-carboxylic acid amide, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.
-
Add the degassed DME and water via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.
Heck-Mizoroki Reaction: C-C Bond Formation (Aryl-Vinyl)
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for constructing complex carbon skeletons. [13][14] Scientist's Notes (Causality):
-
Catalyst: Pd(OAc)₂ is a common and inexpensive palladium source. It is reduced in situ to the active Pd(0) species.
-
Ligand: For electron-rich aryl bromides, a phosphine ligand like P(o-tolyl)₃ can accelerate the reaction. For electron-neutral or -deficient systems, a ligand-free protocol may be sufficient.
-
Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HBr generated during the catalytic cycle.
-
Additive: A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be essential, especially for less reactive aryl bromides, to increase reaction rates and yields. [15][16] Protocol: Synthesis of 5-Vinyl-benzooxazole-2-carboxylic acid amide
| Component | Amount (Equivalents) | Moles (mmol) | Mass/Volume |
| 5-Bromo-benzooxazole-2-carboxylic acid amide | 1.0 | 0.5 | 127.5 mg |
| Alkene (e.g., Styrene, Butyl Acrylate) | 1.5 | 0.75 | Varies |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 (2 mol%) | 0.01 | 2.2 mg |
| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | 0.04 (4 mol%) | 0.02 | 6.1 mg |
| Triethylamine (Et₃N) | 2.0 | 1.0 | 139 µL |
| DMF (anhydrous) | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Add 5-Bromo-benzooxazole-2-carboxylic acid amide, Pd(OAc)₂, and P(o-tolyl)₃ to a dry Schlenk flask.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: C-C Bond Formation (Aryl-Alkynyl)
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system. [17][18][19] Scientist's Notes (Causality):
-
Co-catalyst: Copper(I) iodide is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. [19]* Base: An amine base, such as diisopropylethylamine (DIPEA) or Et₃N, serves both to neutralize the HX byproduct and as a solvent. It is critical to use a bulky amine to avoid competitive reactions.
-
Ligand: Triphenylphosphine (PPh₃) is a classic, effective ligand for this transformation, stabilizing the palladium catalyst.
Protocol: Synthesis of 5-Alkynyl-benzooxazole-2-carboxylic acid amide
| Component | Amount (Equivalents) | Moles (mmol) | Mass/Volume |
| 5-Bromo-benzooxazole-2-carboxylic acid amide | 1.0 | 0.5 | 127.5 mg |
| Terminal Alkyne | 1.3 | 0.65 | Varies |
| Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | 0.01 | 7.0 mg |
| Copper(I) Iodide (CuI) | 0.04 (4 mol%) | 0.02 | 3.8 mg |
| Diisopropylethylamine (DIPEA) | 3.0 | 1.5 | 261 µL |
| THF (anhydrous) | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Combine 5-Bromo-benzooxazole-2-carboxylic acid amide, Pd(PPh₃)₂Cl₂, and CuI in a dry Schlenk flask under an inert atmosphere.
-
Add anhydrous THF, DIPEA, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours. The reaction is often rapid.
-
Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor substrate solubility. | Use a fresh batch of catalyst/ligand; Ensure thorough degassing; Screen different solvents or solvent mixtures to improve solubility. [12] |
| Protodeborylation (Suzuki) | Boronic acid instability, especially with heteroaryl boronates. | Use a boronic ester (e.g., pinacol ester) for increased stability; Use milder base (e.g., KF) or anhydrous conditions if possible. [20] |
| Dehalogenation | Competing side reaction where the bromine is replaced by hydrogen. | Lower reaction temperature; Use a more active catalyst system to favor cross-coupling over dehalogenation; Ensure base is not overly strong. [20] |
| Homocoupling of Partner | Presence of oxygen leading to Pd(II) species; Inefficient transmetalation. | Rigorously exclude oxygen from the reaction; Increase temperature to promote transmetalation; Screen different ligands. [20] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds, especially fine powders, can be pyrophoric when dry and exposed to air. [21]Handle in an inert atmosphere and keep the catalyst wetted with solvent where possible. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves. [22]* Solvents: Many solvents used (DMF, Dioxane, THF) are flammable and have specific health hazards. Always handle them in a well-ventilated chemical fume hood. [23]* Reagents: Organoboron compounds and phosphine ligands can be toxic or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Pressure: Sealed reaction vessels can build up pressure upon heating. Use appropriate glassware (e.g., sealed tubes rated for pressure) and a blast shield.
Conclusion
The palladium-catalyzed cross-coupling of 5-Bromo-benzooxazole-2-carboxylic acid amide is a powerful and versatile strategy for the synthesis of diverse compound libraries critical for drug discovery. By understanding the underlying mechanisms and carefully selecting reaction parameters, researchers can efficiently generate novel analogues for biological screening. The protocols provided herein serve as a robust starting point for the strategic functionalization of this valuable heterocyclic core.
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-catalyzed coupling of benzoxazole with para-substi- tuted aryl bromides (Scheme 2). ResearchGate. [Link]
-
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]
-
Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Elsevier. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. [Link]
-
Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
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Benzoxazole synthesis. Organic Chemistry Portal. [Link]
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Safety Data Sheet: Palladium. Carl ROTH. [Link]
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How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
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Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC - PubMed Central. [Link]
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Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
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Intramolecular Formal anti-Carbopalladation/Heck Reaction: Facile Domino Access to Carbo- and Heterooligocyclic Dienes. PubMed. [Link]
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Standard Operating Procedure - Palladium. UCLA Chemistry and Biochemistry. [Link]
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Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [Link]
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Targeting disease with benzoxazoles: a comprehensive review of recent developments. ResearchGate. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. PMC. [Link]
-
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]
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The Intramolecular Heck Reaction. Macmillan Group. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]
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Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
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SAFETY DATA SHEET - PALLADIUM. Implats. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
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Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. [Link]
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Sonogashira cross-coupling reaction. YouTube. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]
-
Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
-
Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. [Link]
-
Theoretical aspects of palladium-catalysed carbon–carbon cross-coupling reactions. Chemical Society Reviews (RSC Publishing). [Link]
-
Enantioselective Palladium‐Catalyzed Cross‐Coupling of α‐Bromo Carboxamides and Aryl Boronic Acids. Sci-Hub. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
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Troubleshooting & Optimization
Overcoming solubility issues with 5-Bromo-benzooxazole-2-carboxylic acid amide
Technical Support Center: 5-Bromo-benzooxazole-2-carboxylic acid amide
Introduction: Understanding the Challenge
5-Bromo-benzooxazole-2-carboxylic acid amide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, aromatic structure, while often crucial for biological activity, contributes to its characteristically low aqueous solubility. This property presents a common but significant hurdle for researchers, impacting everything from initial in vitro screens to formulation for in vivo studies.
This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome solubility challenges. The methodologies are presented from fundamental to advanced, explaining the scientific principles behind each technique to empower researchers to make informed decisions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of 5-Bromo-benzooxazole-2-carboxylic acid amide?
Answer: The low solubility is rooted in its molecular structure. The benzoxazole core is a planar, aromatic system, leading to strong intermolecular π-π stacking interactions in the solid state. These interactions require significant energy to overcome during the dissolution process. Additionally, the bromine atom and the amide group contribute to its lipophilic (fat-loving) nature, making it energetically unfavorable to dissolve in polar, aqueous solvents. The parent benzoxazole ring system is classified as insoluble in water.[1]
Q2: I'm starting my experiments. Which solvents should I try first?
Answer: For initial screening and stock solution preparation, begin with polar aprotic solvents. These solvents can disrupt the crystal lattice forces of the compound without the complexities of proton exchange.
-
First-line choices: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for many benzoxazole derivatives and other heterocyclic compounds.[2] They are excellent for creating high-concentration stock solutions (e.g., 10-50 mM).
-
Second-line choices: If DMSO or DMF are incompatible with your assay, consider N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[3]
Causality: These solvents have high dielectric constants and polarity, enabling them to effectively solvate the polar amide group, while their organic character interacts favorably with the aromatic benzoxazole core.
Q3: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
Answer: This is a classic problem known as "precipitation upon dilution." Your compound is soluble in the 100% organic stock solution but becomes supersaturated and precipitates when the solvent composition shifts dramatically towards an aqueous environment.[4] The organic co-solvent is diluted to a point where it can no longer keep the compound in solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound stays in solution.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first, vortexing, and then adding the rest of the buffer while continuing to mix. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Retain a Small Percentage of Co-solvent: The most common solution is to ensure your final aqueous solution contains a small, tolerated percentage of the organic co-solvent.[5][6] For cell-based assays, DMSO is often tolerated up to 0.5-1%. For biochemical assays, higher percentages might be acceptable. Always run a vehicle control (buffer with the same final percentage of co-solvent) to ensure it doesn't affect your assay.
-
Use a "Warmer" Buffer (If Tolerated): Gently warming the aqueous buffer before adding the stock solution can sometimes help, as solubility often increases with temperature. Ensure the temperature is compatible with your biological system.
Q4: Can I use pH modification to increase the solubility of this compound?
Answer: Possibly, but its effectiveness will depend on the pKa of the molecule. The solubility of ionizable drugs is pH-dependent.[7]
-
Analysis of the Structure: 5-Bromo-benzooxazole-2-carboxylic acid amide has a weakly acidic proton on the amide nitrogen and potentially weakly basic nitrogens in the oxazole ring. The parent benzoxazole is considered essentially neutral but extremely weakly basic.[8] The carboxylic acid amide group is generally neutral, but can be hydrolyzed under strong acidic or basic conditions, which is usually undesirable.
-
Experimental Approach: To test this, you would perform a pH-solubility profile.[9] Prepare a series of buffers (e.g., pH 3, 5, 7.4, 9) and determine the solubility at each pH. If the compound is more soluble at high pH, it suggests the amide proton can be removed, creating a more soluble anion. If it's more soluble at low pH, it suggests protonation of a ring nitrogen is possible, forming a more soluble cation.[10]
-
Caution: Be aware that extreme pH values can degrade the compound or interfere with your biological assay. Any pH modification must be compatible with your experimental system.
Troubleshooting Guides & Protocols
Guide 1: Systematic Workflow for Solubility Enhancement
This workflow provides a structured approach to tackling solubility issues, progressing from the simplest to more complex methods.
}
Caption: Troubleshooting Decision Tree for Solubility Issues.Protocol 1: Preparation of a Stock Solution and Working Dilutions
This protocol details the standard procedure for preparing a DMSO stock and diluting it into an aqueous medium while minimizing precipitation.
Materials:
-
5-Bromo-benzooxazole-2-carboxylic acid amide
-
Anhydrous DMSO (high purity)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Stock Solution (10 mM):
-
Weigh out a precise amount of the compound. (Molar Mass: ~255.06 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex vigorously for 2-5 minutes. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely clear.
-
-
Working Solution (Example: 10 µM final in PBS):
-
This protocol aims for a final DMSO concentration of 0.1%.
-
Step A (Intermediate Dilution): Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO. (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Step B (Final Dilution): Add 1 µL of the 1 mM intermediate solution to 99 µL of your pre-warmed (if applicable) aqueous buffer.
-
Step C (Mixing): Immediately and vigorously vortex or pipette-mix the final solution to rapidly disperse the compound and prevent localized high concentrations that can initiate precipitation.
-
Self-Validation: The final working solution should remain clear upon visual inspection for the duration of your experiment. If cloudiness or precipitate appears over time, consider using a precipitation inhibitor as described in the advanced guide.
Guide 2: Advanced Solubility Enhancement with Cyclodextrins
When co-solvents and pH adjustments are insufficient or incompatible with the experimental system, cyclodextrins offer a powerful alternative.[11]
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules, like our benzoxazole compound, forming an "inclusion complex."[14] This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in research due to its high aqueous solubility and low toxicity.[15]
}
Caption: Encapsulation by a Cyclodextrin Host.Protocol 2: Solubility Test with HP-β-CD
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 45% w/v in water).
-
Add an excess amount of the 5-Bromo-benzooxazole-2-carboxylic acid amide powder to this solution.
-
Agitate the mixture at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This value represents the maximum achievable solubility with this cyclodextrin concentration.
Data Summary Table
| Method | Approach | Key Advantages | Common Starting Point | Potential Issues |
| Co-solvency | Adding a water-miscible organic solvent | Simple, effective for stock solutions | 1-5% DMSO, DMF, or Ethanol in final medium | Can interfere with assays; precipitation on dilution |
| pH Adjustment | Ionizing the compound to a more soluble form | Can provide significant solubility gains | Test buffers from pH 5.0 to 9.0 | Compound instability; buffer incompatibility with assay |
| Excipients | Using agents like cyclodextrins or surfactants | High solubility enhancement; low toxicity | 2-10% (w/v) HP-β-CD solution | Can alter drug bioavailability; potential assay interference |
| Particle Reduction [17] | Nanosuspension or micronization | Increases dissolution rate | N/A for lab scale; formulation strategy | Requires specialized equipment |
References
-
In-ventech. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
Al-kassimy, N., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Fahmy, R., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Hayden, E. B., et al. (2010). HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
-
Pawar, P., & Yadav, P. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Al-Gousous, J., et al. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]
-
Jicsinszky, L., et al. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Retrieved from [Link]
-
Sravani, B., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Reddit User. (2022, January 6). How to tackle compound solubility issue. Reddit. Retrieved from [Link]
-
Sharma, D., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Al-Kaysi, R. O., et al. (2010). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests. ACS Publications. Retrieved from [Link]
-
Chen, Y., et al. (2018). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PMC. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]
-
Breuzard, G., et al. (2008). Concentration and pH Dependent Aggregation of Hydrophobic Drug Molecules and Relevance to Oral Bioavailability. ACS Publications. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Zhang, X., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC. Retrieved from [Link]
-
Evstigneev, M., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Retrieved from [Link]
-
Fagerberg, J. H., et al. (2010). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]
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- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Technical Support Center: Amide Coupling Reactions of 5-Bromo-benzooxazole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for amide coupling reactions involving 5-Bromo-benzooxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As an electron-deficient heterocyclic carboxylic acid, this substrate presents unique challenges and opportunities. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximum success.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is analyzed to identify potential causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield Despite Consumption of Starting Material
Question: My LC-MS/TLC analysis shows that my 5-Bromo-benzooxazole-2-carboxylic acid is consumed, but I'm seeing very little of my desired amide product. What's going wrong?
This is a classic sign that the activated carboxylic acid intermediate is being diverted down non-productive pathways. Unanticipated side reactions or rearrangements can hinder what appears to be a straightforward amide coupling.[1]
Potential Causes & Recommended Solutions:
-
Hydrolysis of Activated Intermediate: The activated ester (e.g., O-acylisourea or HOBt/HOAt ester) is susceptible to hydrolysis, especially if there is residual water in the reaction solvent or reagents. This reverts the intermediate back to the starting carboxylic acid.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Store hygroscopic reagents like coupling agents and bases in a desiccator.
-
-
Formation of N-Acylurea (with Carbodiimides): When using carbodiimide coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.
-
Solution: This side reaction is suppressed by adding a nucleophilic catalyst, known as an additive. Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to the reaction. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.
-
-
Guanidinium Byproduct Formation (with Onium Salts): With aminium/uronium reagents like HBTU or HATU, the amine nucleophile can attack the coupling reagent itself instead of the activated acid, forming an unreactive guanidinium byproduct.
-
Solution: The order of addition is critical. Always pre-activate the carboxylic acid before adding the amine. To do this, mix the 5-Bromo-benzooxazole-2-carboxylic acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in your solvent and stir for 5-15 minutes. Only then should you add the amine to the pre-activated mixture.
-
Issue 2: The Reaction is Sluggish or Stalls Completely
Question: My reaction starts, but it proceeds very slowly or stops before the starting materials are fully consumed. How can I drive it to completion?
Slow or stalled reactions often point to insufficient activation energy or issues with reagent reactivity, particularly when dealing with challenging substrates like electron-deficient heterocycles or sterically hindered amines.[2][3]
Potential Causes & Recommended Solutions:
-
Insufficient Basicity: The base may not be strong enough to fully deprotonate the 5-Bromo-benzooxazole-2-carboxylic acid. Amide coupling requires the formation of a carboxylate anion to initiate the activation process.[1][4]
-
Solution: Switch to a base with a higher pKa. While Diisopropylethylamine (DIPEA, pKa of conjugate acid ~10.75) is a common choice due to its steric hindrance, a stronger non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) might be necessary in difficult cases. However, be cautious as stronger bases can increase the risk of side reactions like epimerization if you are using chiral substrates.
-
-
Low Reactivity of the Amine: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its nucleophilicity will be low, leading to a slow reaction.[2][3]
-
Solution 1: Increase the reaction temperature. Gently warming the reaction to 40-50 °C can often overcome the activation barrier. Monitor for potential degradation of sensitive substrates.
-
Solution 2: Use a more powerful coupling reagent. Reagents based on HOAt (like HATU) generate more reactive activated esters than those based on HOBt (like HBTU), due to the lower pKa and anchimeric assistance from the pyridine nitrogen in HOAt.
-
-
Poor Solubility: If any of the reagents are not fully dissolved, the reaction becomes heterogeneous and the rate will be severely limited.
-
Solution: Choose a solvent in which all components are soluble. N,N-Dimethylformamide (DMF) is a common choice for its excellent solvating properties.[5] If solubility in DMF is an issue, consider N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), though be aware that DMSO can be difficult to remove during workup.
-
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a standard experimental workflow and a decision tree for troubleshooting common failures.
Caption: Standard workflow and troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in an amide coupling reaction?
The base serves two critical functions:
-
Deprotonation of the Carboxylic Acid: Direct coupling between a carboxylic acid and an amine is generally not feasible due to a competing acid-base reaction that forms an unreactive ammonium carboxylate salt.[4] The added base deprotonates the carboxylic acid, forming a carboxylate anion, which is the species that reacts with the coupling reagent to begin the activation process.
-
Neutralization of Acidic Byproducts: The reaction generates acidic species. For instance, if the amine is added as a hydrochloride salt, the base neutralizes the HCl. It also neutralizes the protonated coupling agent byproducts, driving the reaction equilibrium towards the product side.[5]
Q2: How do I choose the correct base for my reaction?
The ideal base should be strong enough to deprotonate the carboxylic acid but non-nucleophilic to avoid competing with your amine.
-
Sterically Hindered Amines: Diisopropylethylamine (DIPEA or Hünig's base) and 2,4,6-collidine are the most common choices. Their steric bulk prevents them from acting as nucleophiles and attacking the activated intermediate. DIPEA is typically used with onium salt reagents like HATU and HBTU.[5]
-
Non-Nucleophilic Amidines: For very difficult couplings requiring stronger basicity, a base like DBU may be considered, but its use should be carefully evaluated to avoid side reactions.
The table below provides a comparison of commonly used bases.
| Base | Abbreviation | pKa (Conjugate Acid) | Key Considerations |
| Diisopropylethylamine | DIPEA | ~10.75 | Standard, sterically hindered, non-nucleophilic base. Ideal for HATU/HBTU couplings. |
| Triethylamine | TEA, Et₃N | ~10.75 | More nucleophilic than DIPEA; can sometimes lead to side products. |
| N-Methylmorpholine | NMM | ~7.4 | A weaker base, sometimes used to minimize racemization with chiral substrates. |
| 2,4,6-Collidine | ~7.4 | Sterically hindered, similar in basicity to NMM. | |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 | Very strong, non-nucleophilic base. Use with caution for sensitive substrates. |
Q3: What is the difference between HOBt and HOAt, and when should I use them?
HOBt (1-Hydroxybenzotriazole) and HOAt (1-hydroxy-7-aza-benzotriazole) are additives used to improve the efficiency and reduce side reactions in amide couplings, particularly with carbodiimide reagents.
-
Mechanism of Action: They act as "trapping" agents. The initial, highly reactive O-acylisourea intermediate formed by the carbodiimide reacts immediately with HOBt/HOAt to form a more stable, yet still highly reactive, active ester. This new intermediate is less susceptible to racemization and N-acylurea formation.
-
HOAt vs. HOBt: HOAt is generally considered superior to HOBt. Coupling reagents based on HOAt (like HATU) lead to faster reactions, higher yields, and less epimerization. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the aminolysis step, accelerating the final amide bond formation. Therefore, for a challenging substrate like 5-Bromo-benzooxazole-2-carboxylic acid, HOAt or a HOAt-based coupling reagent like HATU is highly recommended.
Caption: Role of HOBt in suppressing N-acylurea formation.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Lathrop, S. P., & Chen, Y. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 76, 153243. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. [Link]
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Temperature optimization for 5-Bromo-benzooxazole-2-carboxylic acid amide functionalization
Welcome to the technical support center for the functionalization of 5-Bromo-benzooxazole-2-carboxylic acid amide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization during the chemical modification of this versatile scaffold. Here, we will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the functionalization of 5-Bromo-benzooxazole-2-carboxylic acid amide, with a focus on the critical role of temperature.
Issue 1: Low or No Product Yield
Question: I am attempting a Suzuki-Miyaura cross-coupling reaction to functionalize the 5-bromo position of my benzoxazole amide, but I am observing very low to no yield of the desired product. What are the likely temperature-related causes and how can I resolve this?
Answer:
Low or no product yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to suboptimal temperature control. The catalytic cycle of this reaction involves several temperature-sensitive steps: oxidative addition, transmetalation, and reductive elimination.[1]
Potential Causes & Solutions:
-
Insufficient Activation Energy: The initial oxidative addition of the palladium catalyst to the aryl bromide is often the rate-determining step and requires a specific activation energy.[1] If the reaction temperature is too low, this step may not proceed efficiently, leading to a stalled reaction.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each interval. For many Suzuki couplings involving bromo-heterocycles, temperatures in the range of 80-120°C are effective.[2]
-
-
Catalyst Decomposition at High Temperatures: Palladium catalysts, particularly those with phosphine ligands, can be susceptible to thermal decomposition. If the temperature is excessively high, the catalyst can degrade, leading to a loss of catalytic activity and incomplete conversion.
-
Solution: If you suspect catalyst decomposition (often indicated by the formation of palladium black), consider running the reaction at a lower temperature for a longer duration. Alternatively, select a more thermally stable catalyst/ligand system. Buchwald's biarylphosphine ligands, for instance, are known for their robustness at elevated temperatures.
-
-
Kinetic vs. Thermodynamic Control: At different temperatures, you may favor different reaction pathways.[3][4][5] A low-temperature regime might favor a kinetically controlled product that is not your desired compound, while a higher temperature could promote the formation of the more stable, thermodynamically favored product.[3][4][5]
-
Solution: A systematic temperature screen is crucial. Running the reaction at a range of temperatures (e.g., room temperature, 50°C, 80°C, 110°C) will help determine the optimal conditions to favor the desired product.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired functionalized product, but I am also observing significant amounts of side products, such as debromination of the starting material or homocoupling of the boronic acid. How can temperature be adjusted to minimize these?
Answer:
The formation of side products is often a sign of a reaction that is not selective, and temperature plays a pivotal role in controlling selectivity.
Potential Causes & Solutions:
-
Debromination: This side reaction can be promoted at higher temperatures, especially in the presence of a base and a hydrogen source.
-
Solution: Try lowering the reaction temperature. If the desired reaction is too slow at lower temperatures, consider using a more active catalyst that can operate efficiently under milder conditions. Some modern palladium catalysts are effective even at room temperature for certain substrates.[6][7]
-
-
Homocoupling of Boronic Acid: This is a common side reaction in Suzuki couplings and can be exacerbated by elevated temperatures and the presence of oxygen.
-
Solution: Ensure your reaction is thoroughly degassed to remove oxygen. Running the reaction at the lowest effective temperature can also help to suppress this side reaction.
-
-
Thermal Decomposition of Starting Material or Product: The benzoxazole core, while generally stable, can be susceptible to degradation under harsh thermal conditions, especially in the presence of strong bases or acids.[8]
-
Solution: It is essential to determine the thermal stability of your specific 5-Bromo-benzooxazole-2-carboxylic acid amide derivative. If you suspect decomposition, reduce the reaction temperature and consider using a milder base.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding temperature optimization in the functionalization of 5-Bromo-benzooxazole-2-carboxylic acid amide.
Q1: What is the ideal starting temperature for optimizing a new functionalization reaction on this scaffold?
A1: A good starting point for most palladium-catalyzed cross-coupling reactions is typically in the range of 80-100°C. However, the optimal temperature is highly dependent on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Heck), the catalyst system, the solvent, and the nature of the coupling partner. For reactions known to be sensitive, starting at a lower temperature (e.g., 50-60°C) and gradually increasing it is a prudent approach.
Q2: How does microwave-assisted synthesis impact temperature optimization for this substrate?
A2: Microwave-assisted organic synthesis (MAOS) offers precise and rapid heating, which can significantly accelerate reactions and improve yields.[9][10][11][12] The key advantages are:
-
Rapid Optimization: The ability to reach target temperatures quickly allows for faster screening of optimal conditions.
-
Higher Temperatures: Sealed-vessel microwave reactors can safely reach temperatures well above the boiling point of the solvent, enabling reactions that are sluggish under conventional heating.[9]
-
Improved Selectivity: The precise temperature control can sometimes lead to cleaner reactions with fewer side products.[9]
When translating a conventional heating method to microwave synthesis, a general "rule of thumb" is that for every 10°C increase in temperature, the reaction time is halved.[10]
Q3: Can temperature influence the regioselectivity of functionalization if there were other reactive sites on the molecule?
A3: Absolutely. While the 5-bromo position is the primary site for cross-coupling on your starting material, temperature can influence regioselectivity in more complex derivatives. For instance, in cases of C-H activation, different C-H bonds may become reactive at different temperatures. A lower temperature might favor the kinetically preferred site of activation, whereas a higher temperature could allow for equilibration to the thermodynamically more stable product.
Q4: How can I accurately monitor the internal temperature of my reaction?
A4: Accurate temperature monitoring is crucial for reproducibility. For conventional heating, use a calibrated thermometer placed directly in the reaction mixture (if possible) or in the heating block/oil bath as close to the reaction vessel as possible. For microwave synthesis, most modern reactors are equipped with internal fiber-optic temperature probes or reliable IR sensors that provide real-time temperature readings of the reaction mixture.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Temperature Screening
-
Reagent Preparation: In a dry reaction vessel, combine 5-Bromo-benzooxazole-2-carboxylic acid amide (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition & Degassing: Add the chosen solvent (e.g., dioxane/water, toluene, or DMF) and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture to the first target temperature (e.g., 60°C) and monitor the reaction progress by TLC or LC-MS every hour.
-
Temperature Incrementation: If the reaction is slow or stalled after 2-3 hours, increase the temperature by 20°C and continue monitoring.
-
Data Collection: Repeat the temperature increase until the reaction goes to completion or side product formation becomes significant.
-
Analysis: Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the conversion and the ratio of product to side products at each temperature.
Table 1: Temperature Effects on a Model Suzuki-Miyaura Coupling
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product : Debrominated Byproduct Ratio |
| 60 | 12 | 25 | >95 : 5 |
| 80 | 6 | 85 | 90 : 10 |
| 100 | 2 | >98 | 80 : 20 |
| 120 | 1 | >98 | 65 : 35 |
This is example data and actual results will vary based on specific substrates and conditions.
Section 4: Visualizing Reaction Dynamics
Diagram 1: Temperature Influence on Reaction Pathways
This diagram illustrates the concept of kinetic versus thermodynamic control, where temperature can dictate the major product formed.
Caption: Kinetic vs. Thermodynamic Pathways
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues, with a focus on temperature adjustments.
Caption: Low-Yield Troubleshooting Workflow
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Bromo-benzooxazole-2-carboxylic Acid Amide Analogs
The benzoxazole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its versatile structure, capable of a wide range of interactions with biological macromolecules, has made it a cornerstone in the development of novel therapeutic agents.[1][2][3] By functionalizing this core, particularly with a bromine atom at the 5-position and a carboxamide group at the 2-position, a molecular template is created that allows for systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive, in-depth comparison of the biological activities of 5-Bromo-benzooxazole-2-carboxylic acid amide analogs, offering critical insights for researchers, scientists, and drug development professionals. We will delve into their antimicrobial and anticancer potential, supported by experimental data and detailed protocols, to elucidate the nuances that govern their therapeutic efficacy.
The Benzoxazole Core: A Foundation for Pharmacological Diversity
Benzoxazoles are bicyclic aromatic organic compounds consisting of a benzene ring fused to an oxazole ring.[1] This heterocyclic moiety is found in numerous natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4][5][6] The strategic placement of substituents at the 2- and 5-positions has been identified as particularly crucial for modulating biological activity.[1][4] The introduction of a bromine atom at position 5 often enhances lipophilicity and can act as a key interaction point with biological targets, while the 2-carboxamide group provides a versatile handle for introducing a variety of substituents to probe the binding pockets of enzymes and receptors.
Comparative Biological Profiling of Analogs
The derivatization of the 5-bromo-benzooxazole-2-carboxamide core has yielded analogs with potent antimicrobial and anticancer activities. The following sections compare the performance of these analogs, highlighting how subtle structural changes can lead to significant differences in biological outcomes.
Antimicrobial Activity
The rise of multidrug-resistant infections necessitates the development of new antimicrobial agents.[5][7] Benzoxazole derivatives have emerged as a promising class of compounds in this area.[2][7]
Studies have shown that 2,5-disubstituted benzoxazoles exhibit a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] For instance, a study involving N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, an analog with a bromine substitution, demonstrated moderate antibacterial activity against both representative bacterial types and their drug-resistant clinical isolates.[8] The activity of these compounds is often linked to their ability to interact with essential microbial biopolymers, a property shared by biomolecules like adenine and guanine.[7]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Benzoxazole Analogs
| Analog Structure | Target Organism | MIC (µg/mL) | Reference |
| Analog 1 (5-bromo, 2-amide with phenyl group) | Staphylococcus aureus | 25 | [2] |
| Escherichia coli | >100 | [2] | |
| Analog 2 (5-bromo, 2-amide with heterocyclic group) | Staphylococcus aureus | 12.5 | Hypothetical |
| Escherichia coli | 50 | Hypothetical | |
| Analog 3 (5-chloro, 2-amide with phenyl group) | Staphylococcus aureus | 50 | Hypothetical |
| Candida albicans | 10 | [9] | |
| Isatin-Benzoxazole Conjugate (3d) | Various Bacteria/Fungi | 10-100 | [9] |
Note: Data is a combination of reported values and illustrative hypothetical examples to demonstrate SAR principles. MIC stands for Minimum Inhibitory Concentration.
The data suggests that substitutions on the amide moiety can significantly influence potency and spectrum. Furthermore, the nature of the halogen at position 5 can also modulate activity, though bromine is a common and effective choice.
Anticancer Activity
Cancer remains a leading cause of death worldwide, and the limitations of current chemotherapies drive the search for novel, more effective treatments.[5] Benzoxazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[4][5][10]
The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL) or acid ceramidase (AC).[11][12][13] For example, specific benzoxazole-pyrrolidinone conjugates were found to exhibit good anticancer activity against CNS cancer cell lines (SNB-75), with growth inhibitions of 31-36%.[11] Similarly, fluorinated benzoxazole derivatives have shown high potency against breast cancer cell lines (MCF-7 and MDA-468), with GI50 values in the nanomolar to low micromolar range.[14] Studies on benzoxazole-isatin conjugates revealed that compounds with electron-withdrawing groups, such as halides, at the 5th position of the isatin ring showed the most significant biological activity.[9]
Table 2: Comparative Anticancer Activity (IC50/GI50, µM) of Benzoxazole Analogs
| Analog Structure | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 19 (Benzoxazole-pyrrolidinone) | SNB-75 (CNS Cancer) | %GI = 35.49 | [11] |
| Compound 20 (Benzoxazole-pyrrolidinone) | SNB-75 (CNS Cancer) | %GI = 31.88 | [11] |
| 5-Fluorobenzoxazole (62a) | MCF-7 (Breast) | 0.36 | [14] |
| MDA-468 (Breast) | 0.27 | [14] | |
| 6-Fluorobenzoxazole (63d) | MDA-468 (Breast) | 0.017 | [14] |
Note: IC50 is the half-maximal inhibitory concentration; GI50 is the half-maximal growth inhibition.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals critical insights into the structure-activity relationships governing the efficacy of these analogs.
Causality Behind SAR: The substitutions on the benzoxazole core directly influence the molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, determine how effectively the analog can traverse cell membranes (in the case of antimicrobial action) and how tightly it binds to the active site of its target protein (for both antimicrobial and anticancer effects). Electron-withdrawing groups, like bromine, can alter the charge distribution across the aromatic system, potentially enhancing interactions with protein residues. The amide portion provides a vector for extending the molecule into different regions of a binding pocket, with different substituents providing optimal hydrophobic, hydrophilic, or hydrogen-bonding interactions.
Caption: Key Structure-Activity Relationships for Benzoxazole Analogs.
Experimental Protocols: Ensuring Methodological Rigor
The credibility of comparative biological data hinges on the use of standardized, self-validating experimental protocols. Below is a detailed methodology for determining in vitro anticancer activity using the Sulforhodamine B (SRB) assay, a common method cited in the evaluation of benzoxazole derivatives.[5]
Protocol: In Vitro Anticancer Screening via Sulforhodamine B (SRB) Assay
Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, and therefore to the cell number. This allows for a sensitive and reproducible measurement of cell growth and cytotoxicity following exposure to a test compound.
Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Plating: Human cancer cells (e.g., HCT116 colorectal carcinoma) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.[5] Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The benzoxazole analogs are dissolved in DMSO and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48 hours.
-
Cell Fixation: The incubation medium is discarded, and cells are fixed by gently adding 10% cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing four times with 1% acetic acid. The plates are then air-dried.
-
Measurement: The bound SRB dye is solubilized with 10 mM Tris base solution. The absorbance is measured on a plate reader at a wavelength of approximately 510 nm.
-
Analysis: The percentage of growth inhibition is calculated relative to untreated control cells, and the IC50 or GI50 value is determined from the dose-response curve.
Conclusion and Future Perspectives
The 5-Bromo-benzooxazole-2-carboxylic acid amide scaffold is a highly adaptable and pharmacologically relevant platform for drug discovery. This guide has demonstrated that targeted modifications to this core structure can yield analogs with potent and selective antimicrobial and anticancer activities. The structure-activity relationships highlighted herein underscore the importance of systematic analog synthesis and evaluation.
Future research should focus on expanding the chemical diversity around this scaffold, employing combinatorial chemistry and high-throughput screening to identify novel leads. Furthermore, integrating computational modeling and molecular docking studies can provide deeper insights into the specific molecular interactions driving biological activity, thereby guiding the rational design of next-generation analogs with enhanced efficacy and improved safety profiles. The continued exploration of these compounds holds significant promise for addressing unmet needs in infectious diseases and oncology.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Bromo-benzooxazole-2-carboxylic acid amide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of credible research. This guide provides an in-depth, experience-driven approach to the spectroscopic analysis and validation of 5-Bromo-benzooxazole-2-carboxylic acid amide, a heterocyclic compound of interest in medicinal chemistry.
The Logic of Spectroscopic Cross-Validation
The structural elucidation of a new molecule is akin to assembling a puzzle. Each spectroscopic technique provides a unique piece of information, and only when all pieces fit together can we be confident in the final structure.[1][2] A multi-technique approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), forms a self-validating system, minimizing the risk of misinterpretation.[3][4]
Below is a conceptual workflow illustrating the synergistic relationship between these key analytical methods.
Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.[3]
Comparative Spectroscopic Analysis
The core of our investigation lies in comparing the predicted spectral data for 5-Bromo-benzooxazole-2-carboxylic acid amide with the experimental data of a known analog, Benzoxazole. This comparative approach allows us to discern the influence of the bromo and carboxamide substituents on the spectroscopic fingerprint of the benzoxazole core.
| Spectroscopic Technique | 5-Bromo-benzooxazole-2-carboxylic acid amide (Predicted) | Benzoxazole (Alternative - Experimental) | Rationale for Differences |
| Molecular Formula | C₈H₄BrN₃O₂ | C₇H₅NO | The addition of a bromine atom and a carboxylic acid amide group at the 5 and 2 positions, respectively, accounts for the difference in the molecular formula. |
| Molecular Weight | 256.96 g/mol | 119.12 g/mol | The significantly higher molecular weight is due to the presence of the heavy bromine atom and the larger carboxamide substituent. |
| ¹H NMR (DMSO-d₆) | Aromatic Protons: ~7.5-8.5 ppm (3H, complex splitting); Amide Protons: ~7.8 and 8.2 ppm (2H, broad singlets) | Aromatic Protons: ~7.3-7.8 ppm (4H, complex splitting); H-2 Proton: ~8.2 ppm (1H, singlet)[5] | The bromo substituent and the amide group will deshield the aromatic protons, shifting them downfield. The amide protons will appear as broad signals due to quadrupole broadening and exchange. |
| ¹³C NMR (DMSO-d₆) | Aromatic Carbons: ~110-155 ppm; Carbonyl Carbon: ~160-165 ppm; C2 Carbon: ~155-160 ppm | Aromatic Carbons: ~110-151 ppm; C2 Carbon: ~153 ppm | The electron-withdrawing nature of the bromine and amide groups will influence the chemical shifts of the aromatic carbons. The carbonyl carbon of the amide will be a key downfield signal.[6] |
| FT-IR (cm⁻¹) | N-H stretch: ~3400 & 3200 (two bands for -NH₂); C=O stretch (Amide I): ~1680; N-H bend (Amide II): ~1640; C=N stretch: ~1610; C-Br stretch: ~600-500 | C-H aromatic stretch: ~3100-3000; C=N stretch: ~1600; C=C aromatic stretch: ~1500-1400 | The prominent N-H and C=O stretches are characteristic of the primary amide group. The C-Br stretch will appear in the fingerprint region. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 257 & 259 (approx. 1:1 ratio); Key Fragments: [M-CONH₂]⁺, [M-Br]⁺, [C₇H₃N₂O]⁺ | Molecular Ion (M⁺): m/z 119; Key Fragments: [M-HCN]⁺, [M-CO]⁺ | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic M/M+2 pattern for the molecular ion. Fragmentation will involve the loss of the amide and bromo groups. |
In-Depth Experimental Protocols & Causality
To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are provided. The rationale behind key steps is explained to offer a deeper understanding of the experimental design.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3]
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is a good choice for polar compounds and helps in observing exchangeable protons like those on the amide group.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.
-
Data Processing & Analysis Workflow:
Caption: Standard experimental workflow for NMR-based structural elucidation.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[7]
Protocol:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Causality: ATR is a rapid and convenient method for solid samples, requiring minimal preparation.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.[8]
Protocol:
-
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.
-
Causality: MS/MS provides valuable structural information by breaking the molecule into smaller, identifiable pieces.
-
Conclusion
The structural validation of a novel compound like 5-Bromo-benzooxazole-2-carboxylic acid amide requires a meticulous and multi-faceted spectroscopic approach. By combining the predictive power of NMR, the functional group information from FT-IR, and the molecular weight and fragmentation data from MS, a confident structural assignment can be achieved. The comparative analysis with a known compound, Benzoxazole, further strengthens the interpretation by highlighting the specific spectroscopic contributions of the substituents. This guide provides the foundational protocols and expert insights necessary for researchers to confidently characterize and validate their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.
References
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Asiri, A. M., & Khan, S. A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (1998). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
- Cao, C. G., & Tran, V. T. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC.
-
Wisdom Lib. (2024). Chemical structure confirmation: Significance and symbolism. Retrieved from [Link]
-
Open Access Journals. (n.d.). Principles of Organic Spectroscopy. Retrieved from [Link]
- Assaf, J., Kollmeier, A. S., Müller, C., & Parr, M. K. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(3), 215-228.
-
ResearchGate. (2025). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Retrieved from [Link]
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20.
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Asiri, A. M., & Khan, S. A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (1998). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
- Cao, C. G., & Tran, V. T. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC.
-
Wisdom Lib. (2024). Chemical structure confirmation: Significance and symbolism. Retrieved from [Link]
-
Open Access Journals. (n.d.). Principles of Organic Spectroscopy. Retrieved from [Link]
- Assaf, J., Kollmeier, A. S., Müller, C., & Parr, M. K. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(3), 215-228.
-
ResearchGate. (2025). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Retrieved from [Link]
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-benzooxazole-2-carboxylic acid amide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-benzooxazole-2-carboxylic acid amide, a halogenated heterocyclic compound. The procedures outlined are grounded in established safety protocols for handling halogenated organic waste and are designed to be self-validating, ensuring the safety of personnel and the protection of our environment.
Understanding the Compound: Hazard Profile
| Potential Hazard | Description | Recommended Precautions |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[1][2] | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |
| Serious Eye Damage/Irritation | Can cause serious eye irritation.[1][2] | Wear safety glasses with side shields or goggles.[3] |
| Respiratory System Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1] | Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid breathing dust.[1] |
| Environmental Hazards | As a halogenated organic compound, improper disposal can lead to environmental contamination. Halogenated compounds are often persistent and can be toxic to aquatic life. | Strict adherence to hazardous waste disposal protocols is mandatory. Do not dispose of down the drain.[4][5] |
The presence of a bromine atom categorizes this compound as a halogenated organic waste . This is a critical distinction for proper waste segregation and disposal, as halogenated and non-halogenated waste streams are treated differently.[6][7][8] Halogenated organic wastes are typically disposed of via incineration at high temperatures in specialized facilities to ensure complete destruction and to manage the hazardous byproducts of combustion, such as hydrogen halides.[6]
Core Directive: The Disposal Workflow
The following workflow provides a systematic approach to the safe disposal of 5-Bromo-benzooxazole-2-carboxylic acid amide, from the point of generation to final collection.
Caption: Logical framework for laboratory chemical safety and disposal.
By integrating these principles and protocols into your daily laboratory operations, you contribute to a culture of safety and scientific excellence. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the broader community.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
PubChem. 5-Bromobenzo[d]oxazole-2-carboxylic acid. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
-
International Journal of Trend in Scientific Research and Development. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
